RO2443
Description
Properties
CAS No. |
1416663-79-0 |
|---|---|
Molecular Formula |
C20H14ClF2N3O2 |
Molecular Weight |
401.7978 |
IUPAC Name |
(5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H14ClF2N3O2/c1-10-14(21)4-3-13-12(8-24-18(10)13)7-17-19(27)26(20(28)25-17)9-11-2-5-15(22)16(23)6-11/h2-8,24H,9H2,1H3,(H,25,28)/b17-7- |
InChI Key |
OEXMEVPQEPHTAQ-IDUWFGFVSA-N |
SMILES |
O=C1N(CC2=CC=C(F)C(F)=C2)C(/C(N1)=C/C3=CNC4=C3C=CC(Cl)=C4C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO2443; RO-2443; RO 2443 |
Origin of Product |
United States |
Foundational & Exploratory
RO2443: A Technical Guide to its Mechanism of Action as a Dual MDM2/MDMX Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a potent small molecule inhibitor of the p53-MDM2 and p53-MDMX interactions, critical negative regulators of the p53 tumor suppressor protein. Unlike first-generation MDM2 inhibitors, this compound employs a unique mechanism of action, inducing the homodimerization of MDM2 and MDMX. This sequestration of MDM2 and MDMX prevents the degradation and inactivation of p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding affinities, the structural basis for its activity, and its effects on cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development of this class of compounds.
Core Mechanism of Action: Induced Dimerization
This compound acts as a dual inhibitor of both MDM2 and MDMX, two homologous proteins that are primary negative regulators of the p53 tumor suppressor. The central mechanism of this compound is the induction of MDM2 and MDMX dimerization upon binding.[1] This unique mode of action distinguishes it from many other MDM2 inhibitors that simply block the p53 binding pocket. By promoting the formation of MDM2-MDM2 homodimers, MDMX-MDMX homodimers, and potentially MDM2-MDMX heterodimers, this compound effectively sequesters these p53 inhibitors, liberating p53 from its negative regulation.[2]
The structural basis for this induced dimerization has been elucidated through X-ray crystallography. Two molecules of this compound bind in a head-to-tail fashion within the p53-binding pockets of two separate MDMX monomers, creating a symmetric interface that drives dimerization (PDB ID: 3U15).[1] A similar mechanism is proposed for MDM2 homodimerization. The indolyl-hydantoin moiety of one this compound molecule occupies the phenylalanine (Phe) pocket of one MDM protein, while the difluorophenyl group of the second this compound molecule binds to the tryptophan (Trp) pocket of the other MDM protein.[1]
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound for MDM2 and MDMX.
| Target | Assay Type | IC50 (nM) | Reference |
| MDM2 | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 33 | [2] |
| MDMX | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 41 | [2] |
Note on Solubility: this compound has been noted for its poor water solubility, which can present challenges in cellular assays. While specific formulation strategies for this compound are not extensively published, general approaches for poorly soluble compounds, such as the use of DMSO as a co-solvent and careful dilution into aqueous media, are recommended.
Signaling Pathways
The primary signaling pathway affected by this compound is the p53 pathway. By preventing the MDM2-mediated ubiquitination and degradation of p53, and inhibiting the MDMX-mediated suppression of p53's transcriptional activity, this compound leads to the stabilization and activation of p53.[2] Activated p53 then transcriptionally upregulates a suite of target genes responsible for its tumor-suppressive effects.
dot
Caption: this compound binds to MDM2 and MDMX, inducing their dimerization and preventing the degradation and inactivation of p53.
Experimental Protocols
The following are detailed protocols for key experiments to assess the mechanism of action of this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for MDM2/MDMX Binding
This assay is used to quantify the inhibitory potency of this compound on the p53-MDM2 and p53-MDMX interactions.[3]
-
Materials:
-
Recombinant human MDM2 protein (N-terminal domain) with a biotin tag.
-
Recombinant human MDMX protein (N-terminal domain) with a biotin tag.
-
Europium-labeled streptavidin (donor fluorophore).
-
Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound stock solution in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the biotinylated MDM2 or MDMX protein to the wells.
-
Add the Europium-labeled streptavidin and incubate for 15 minutes at room temperature to allow for binding to the biotinylated protein.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the this compound concentration to determine the IC50.
-
dot
Caption: Workflow for the TR-FRET assay to measure this compound binding to MDM2/MDMX.
Western Blot Analysis of p53 Pathway Activation
This protocol is for assessing the cellular effects of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.[4][5]
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116).
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the effect of this compound on cell cycle distribution.[6]
-
Materials:
-
Cancer cell line.
-
This compound stock solution in DMSO.
-
PBS.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[7][8]
-
Materials:
-
Cancer cell line.
-
This compound stock solution in DMSO.
-
Annexin V-FITC (or other fluorophore).
-
Propidium Iodide (PI).
-
1X Annexin V binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
This compound represents a significant advancement in the development of p53-activating cancer therapeutics. Its unique mechanism of inducing MDM2 and MDMX dimerization provides a novel strategy to overcome the limitations of earlier MDM2-specific inhibitors, particularly in tumors with high MDMX expression. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on this promising class of compounds. Further investigation into the downstream effects of this compound, as well as the development of analogs with improved pharmacokinetic properties, will be crucial for its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
The Cellular Target of RO2443: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of the MDM2/MDMX-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its unique mechanism of targeting the p53 signaling pathway. This technical guide provides an in-depth overview of the cellular target of this compound, detailing its mode of action, and presenting key quantitative data. Furthermore, this document outlines the experimental protocols used to elucidate its function and visualizes the relevant biological pathways and experimental workflows. This compound acts as a potent dual inhibitor of the protein-protein interactions between the tumor suppressor protein p53 and its primary negative regulators, MDM2 and MDMX.[1][2] By disrupting these interactions, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.
Introduction to the p53 Pathway and its Regulation
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[3][4][5] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by two homologous proteins, MDM2 (murine double minute 2) and MDMX (or MDM4). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, effectively inhibiting its transcriptional activity.[6] Moreover, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[7] In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene itself or through the overexpression of MDM2 or MDMX, making the restoration of p53 function a compelling therapeutic strategy.[8][9]
This compound: A Dual Inhibitor of MDM2 and MDMX
This compound has been identified as a potent, dual antagonist of both the MDM2-p53 and MDMX-p53 interactions.[1][2] Unlike first-generation MDM2 inhibitors, such as nutlins, which are largely ineffective against tumors overexpressing MDMX, this compound's ability to target both negative regulators represents a significant advancement.[10]
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the binding of both MDM2 and MDMX to p53.[1] This is achieved through a unique binding mode where this compound induces the homodimerization of MDM2 and MDMX.[1][8] Structural studies have revealed that the indolyl-hydantoin moiety of one this compound molecule occupies the Phe pocket of one MDMX monomer, while the difluorophenyl group binds to the Trp pocket of a second MDMX monomer.[8] This induced dimerization sterically hinders the interaction with p53, leading to the stabilization and activation of p53.[10]
Quantitative Data
The potency of this compound in inhibiting the MDM2-p53 and MDMX-p53 interactions has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound.
| Target Interaction | Assay Type | IC50 (nM) | Reference |
| MDM2-p53 | Biochemical | 33 | [2] |
| MDMX-p53 | Biochemical | 41 | [2] |
Signaling Pathway of this compound Action
The inhibition of MDM2 and MDMX by this compound triggers a cascade of events that ultimately leads to the activation of the p53 signaling pathway.
Caption: this compound signaling pathway leading to p53 activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Immunoprecipitation to Demonstrate Disruption of MDM2/MDMX-p53 Interaction
This protocol is designed to show that this compound treatment disrupts the interaction between p53 and its negative regulators, MDM2 and MDMX, in a cellular context.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-p53, anti-MDM2, anti-MDMX, and a non-specific IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Incubate a fixed amount of protein lysate (e.g., 500 µg) with an anti-p53 antibody or a non-specific IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2 and MDMX to detect the co-immunoprecipitated proteins. An antibody against p53 should be used to confirm successful immunoprecipitation.
-
Western Blotting to Assess p53 Pathway Activation
This protocol is used to measure the protein levels of p53 and its downstream targets, p21 and MDM2, following this compound treatment.
Materials:
-
Cancer cell line with wild-type p53
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the immunoprecipitation protocol.
-
Protein Quantification: Determine protein concentrations of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability Assay to Determine the Cytotoxic Effects of this compound
This protocol quantifies the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the cellular effects of this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a promising therapeutic agent that targets the core regulatory mechanism of the p53 tumor suppressor pathway. Its ability to dually inhibit both MDM2 and MDMX distinguishes it from other p53-activating compounds and suggests its potential for efficacy in a broader range of cancers. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other next-generation inhibitors of the p53-MDM2/MDMX interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. youtube.com [youtube.com]
- 4. Immunoprecipitation Procedure [sigmaaldrich.com]
- 5. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
RO2443: A Technical Guide to p53 Pathway Activation via Dual MDM2/MDMX Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a potent small molecule antagonist of the p53-MDM2 and p53-MDMX interactions, critical regulators of the p53 tumor suppressor pathway. By a novel mechanism of inducing dimerization of both MDM2 and MDMX, this compound effectively disrupts their inhibitory binding to p53. This leads to the stabilization and activation of p53, thereby restoring its potent tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its chemical properties. Notably, the poor water solubility of this compound presents a significant challenge for its cellular and in vivo assessment, a crucial consideration for its further development.
Core Mechanism of Action: Dual Inhibition and Induced Dimerization
This compound functions as a dual inhibitor of both MDM2 and MDMX, the two primary negative regulators of the p53 tumor suppressor. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation and has been described as "the guardian of the genome" due to its role in conserving stability by preventing genome mutation.[1] Under normal cellular conditions, p53 activity is kept in check by MDM2 and MDMX, which bind to p53 and inhibit its transcriptional activity.[2]
This compound disrupts these interactions through a unique mechanism. It binds to the p53-binding pocket of MDM2 and MDMX and induces their homodimerization and potential heterodimerization.[3] This induced dimerization prevents their interaction with p53, leading to the stabilization and activation of p53 and the subsequent induction of p53-downstream target genes involved in cell cycle arrest and apoptosis.[2]
dot
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against MDM2 and MDMX. It is important to note that while potent in biochemical assays, the poor water solubility of this compound makes accurate determination of its cellular activity challenging.[4]
| Target | Assay Type | IC50 (nM) | Reference |
| MDM2 | p53-binding inhibition | 33 | [4] |
| MDMX | p53-binding inhibition | 41 | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating the activity of this compound.
In Vitro p53-MDM2/MDMX Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 values of this compound for the inhibition of p53-MDM2 and p53-MDMX interactions.
Materials:
-
Recombinant human MDM2 and MDMX proteins
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
384-well low-volume microplates
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add MDM2 or MDMX protein, biotinylated p53 peptide, and the this compound dilution.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Add the detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate at room temperature for a specified time (e.g., 3 hours) in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular p53 Pathway Activation: Western Blotting
This method is used to assess the stabilization of p53 and the induction of its downstream target proteins, such as p21 and MDM2, in cancer cells treated with this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF7, SJSA-1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
dot
Co-Immunoprecipitation (Co-IP) to Assess Disruption of p53-MDM2/MDMX Interaction
This technique is used to demonstrate that this compound disrupts the physical interaction between p53 and its negative regulators in a cellular context.
Materials:
-
Cancer cell line with wild-type p53
-
This compound
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-p53 or anti-MDM2)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Treat cells with this compound.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the interaction partners (e.g., blot for MDM2 and MDMX after p53 immunoprecipitation).
Chemical Properties and Synthesis
IUPAC Name: (5Z)-5-[(6-chloro-1H-indol-3-yl)methylidene]-3-(2,4-difluorobenzyl)imidazolidine-2,4-dione
Chemical Formula: C₂₀H₁₂ClF₂N₃O₂
Molecular Weight: 415.78 g/mol
Solubility: Soluble in DMSO. Poor water solubility.[4]
Storage: Store at -20°C for long-term stability.
In Vivo Antitumor Activity
Due to the aforementioned solubility issues, in vivo studies with this compound are challenging. However, a more soluble analog, RO5963, has demonstrated dose-dependent tumor growth inhibition in xenograft models of human cancer. It is anticipated that a suitable formulation of this compound would exhibit similar in vivo efficacy in p53 wild-type tumor models.
General Protocol for Xenograft Studies:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with a human cancer cell line expressing wild-type p53.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound (in an appropriate vehicle) is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p53 and its targets).
Clinical Development
To date, there is no publicly available information on clinical trials specifically for this compound. The development of dual MDM2/MDMX inhibitors is an active area of research, and a stapled peptide dual inhibitor, ALRN-6924, has entered clinical trials for various cancers.[2][3] The insights gained from these trials will be valuable for the future development of small molecule dual inhibitors like this compound.
Conclusion and Future Perspectives
This compound is a potent and specific dual inhibitor of MDM2 and MDMX, reactivating the p53 pathway through a novel mechanism of induced dimerization. While its in vitro biochemical potency is clear, its poor aqueous solubility remains a significant hurdle for its clinical development. Future efforts will likely focus on the development of more soluble analogs or novel formulations to enable robust in vivo testing and potential clinical translation. The dual targeting of both MDM2 and MDMX remains a promising therapeutic strategy for a wide range of cancers harboring wild-type p53.
References
- 1. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dual MDM2/MDMX Inhibitor RO2443
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RO2443, a potent small-molecule inhibitor of both Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). This compound represents a significant advancement in the field of p53-targeted cancer therapy by addressing the limitations of MDM2-selective inhibitors. This document details the mechanism of action, biophysical and cellular activities, and key experimental protocols for the evaluation of this compound.
Core Concepts and Mechanism of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2][3] In many cancers retaining wild-type p53, its function is abrogated by the over-expression of its negative regulators, MDM2 and MDMX.[2][4] While MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, MDMX, despite lacking intrinsic E3 ligase activity, inhibits p53's transcriptional activity.[4] The efficacy of MDM2 inhibitors can be compromised in tumors overexpressing MDMX.[4]
This compound is a dual inhibitor that potently targets the p53-binding pockets of both MDM2 and MDMX. Its unique mechanism of action involves inducing the dimerization of MDM2 and MDMX proteins.[4] Structural studies have revealed that this compound binds to the p53-binding pockets of two separate MDM2 or MDMX molecules, effectively acting as a molecular "glue" to form a dimeric protein-inhibitor complex.[5] This induced dimerization sterically occludes the p53-binding site, leading to the stabilization and activation of p53.[4] Activated p53 then transcriptionally upregulates its target genes, such as p21 and MDM2, resulting in cell cycle arrest and apoptosis in cancer cells.[4][6]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated p53 activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more soluble analog, RO-5963.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione | [7] |
| Molecular Formula | C₂₀H₁₄ClF₂N₃O₂ | [7] |
| Molecular Weight | 401.80 g/mol | [7] |
| CAS Number | 1416663-79-0 | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO. Poor water solubility. | [7][8] |
Table 2: In Vitro Activity of this compound and RO-5963
| Compound | Target | Assay Type | IC₅₀ (nM) | Kd (nM) | Reference |
| This compound | MDM2 | p53 Binding Inhibition | 33 | - | [4][8] |
| MDMX | p53 Binding Inhibition | 41 | - | [4][8] | |
| MDMX | Isothermal Titration Calorimetry | - | 78 | [4] | |
| RO-5963 | MDM2 | p53 Binding Inhibition | ~17 | - | [6] |
| MDMX | p53 Binding Inhibition | ~24 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
MDM2/MDMX Binding Affinity Assay (Fluorescence Polarization)
This assay is used to determine the inhibitory concentration (IC₅₀) of this compound against the p53-MDM2 and p53-MDMX interactions.
Materials:
-
Recombinant human MDM2 (residues 1-110) and MDMX (residues 1-110) proteins
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53₁₄₋₂₉)
-
Assay Buffer: 50 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 100 mM NaCl, 1 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of 10 nM.
-
Add recombinant MDM2 or MDMX protein to a final concentration of 20 nM.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for the MDM2/MDMX binding affinity assay.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding constant (Kd) and stoichiometry of this compound binding to MDMX.[4]
Materials:
-
Recombinant human MDMX (residues 15-106, with stabilizing mutations L45V, V95L)
-
This compound
-
Dialysis Buffer: 20 mM HEPES, pH 8.0, 150 mM NaCl, 1 mM TCEP
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze the MDMX protein against the dialysis buffer overnight at 4°C.
-
Prepare a 50-60 µM solution of MDMX in the dialysis buffer.
-
Prepare a 500-600 µM solution of this compound in the same dialysis buffer (containing a matched concentration of DMSO as the protein sample).
-
Load the MDMX solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform the titration by injecting small aliquots of the this compound solution into the MDMX solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site or two-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Cellular p53 Activation Assay (Western Blot)
This assay is used to assess the ability of this compound's more soluble analog, RO-5963, to stabilize p53 and induce the expression of its downstream targets in cancer cells.[6]
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF7 breast cancer cells)
-
Cell culture medium and supplements
-
RO-5963 stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of RO-5963 (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat with this compound (or its analog) at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Deconvolute the resulting DNA histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Logical Flow of Experimental Evaluation
Caption: Logical workflow for the evaluation of this compound.
Conclusion
This compound is a pioneering dual inhibitor of MDM2 and MDMX that validates the therapeutic strategy of simultaneously targeting both negative regulators of p53. Its unique dimerization-based mechanism of action provides a powerful tool for reactivating the p53 pathway in cancers where MDMX is overexpressed. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development and characterization of next-generation p53-activating cancer therapies. While the poor solubility of this compound has led to the development of improved analogs, it remains a critical chemical probe for understanding the biology of the p53-MDM2/MDMX axis.
References
- 1. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
RO2443: A Technical Guide to a Dual MDM2/MDMX Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a potent, small-molecule dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. Its unique mechanism of action involves inducing the dimerization of both MDM2 and MDMX, which effectively blocks their ability to negatively regulate the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name (5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione, is a novel indolyl-hydantoin derivative.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione | [1] |
| CAS Number | 1416663-79-0 | [1] |
| Chemical Formula | C20H14ClF2N3O2 | [1] |
| Molecular Weight | 401.80 g/mol | [1] |
| SMILES Code | O=C1N(CC2=CC=C(F)C(F)=C2)C(/C(N1)=C/C3=CNC4=C3C=CC(Cl)=C4C)=O | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO. Poor water solubility has been noted as a challenge for assessing its cellular activity. | [1] |
Biological Activity and Mechanism of Action
This compound is a potent dual antagonist of MDM2 and MDMX, inhibiting their interaction with p53. The compound exhibits a unique mechanism of action by inducing the homodimerization of MDM2 and MDMX, and potentially their heterodimerization. This dimerization sterically hinders the p53 binding pocket on both MDM2 and MDMX, leading to the stabilization and activation of p53.[2][3] The activated p53 can then upregulate its target genes, such as p21, leading to cell cycle arrest and apoptosis.[2]
Table 2: In Vitro Activity of this compound
| Target | IC50 | Reference |
| MDM2 | 33 nM | |
| MDMX | 41 nM |
The co-crystal structures of this compound bound to both MDM2 and MDMX have been solved, providing detailed insights into its binding mode. The Protein Data Bank (PDB) identifiers for these structures are 3VBG for the MDM2 complex and 3U15 for the MDMX complex.[4][5] Structural analysis reveals that the indolyl-hydantoin moiety of this compound occupies the Phe pocket of one monomer, while the difluorophenyl group binds to the Trp pocket of the other monomer, effectively "stapling" the two protein molecules together.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the p53 signaling pathway.
Caption: Mechanism of this compound action on the p53 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Assay for MDM2/MDMX Inhibition (IC50 Determination)
A competitive binding assay, such as a fluorescence polarization (FP) assay or an enzyme-linked immunosorbent assay (ELISA), can be used to determine the IC50 values of this compound for the MDM2-p53 and MDMX-p53 interactions.
Protocol: Fluorescence Polarization Assay
-
Reagents:
-
Recombinant human MDM2 (residues 25-109) and MDMX (residues 24-108).
-
A fluorescently labeled p53-derived peptide (e.g., FAM-labeled peptide with the sequence RFMDYWEGL).
-
Assay buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well black plate, add the fluorescently labeled p53 peptide to a final concentration of ~10 nM.
-
Add MDM2 or MDMX protein to a final concentration that gives a significant polarization window (e.g., 20-50 nM).
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Fluorescence Polarization Assay.
Cell-Based Assay for p53 Pathway Activation
The activation of the p53 pathway in cancer cells can be assessed by measuring the expression of p53 target genes, such as p21, using Western blotting.
Protocol: Western Blot for p21 Upregulation
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with wild-type p53 (e.g., MCF7, HCT116) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or a more soluble analog like RO-5963) or DMSO for 24 hours.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p21 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p21 band intensity to the loading control.
-
Biophysical Characterization of Protein Dimerization
Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the thermodynamics and stoichiometry of this compound-induced dimerization of MDM2 and MDMX.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze purified MDM2 or MDMX protein and this compound against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Determine the accurate concentrations of the protein and compound.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the data to a suitable binding model (e.g., a two-site sequential binding model for dimerization) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Conclusion
This compound is a valuable research tool for studying the p53-MDM2/MDMX signaling axis. Its unique mechanism of inducing protein dimerization represents a novel approach to inhibiting protein-protein interactions. While its poor solubility has limited its clinical development, this compound and its analogs continue to be important lead compounds in the design of next-generation dual MDM2/MDMX inhibitors for cancer therapy. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.
References
RO2443: A Technical Guide to its Discovery and Preclinical Development as a Dual MDM2/MDMX Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RO2443, a potent dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions. This document details the scientific journey from initial screening to the characterization of its unique mode of action, and includes its chemical properties, in vitro activity, and the development of a closely related analog, RO-5963. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are presented using Graphviz to facilitate understanding.
Introduction
The tumor suppressor protein p53 plays a central role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by two homologous proteins, MDM2 and MDMX (also known as HDM2 and HDMX in humans). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity. Furthermore, MDM2, as an E3 ubiquitin ligase, targets p53 for proteasomal degradation. Overexpression of MDM2 or MDMX is a common mechanism for p53 inactivation in many human cancers, making the disruption of the p53-MDM2/MDMX interaction a promising therapeutic strategy.
This compound emerged from a high-throughput screening effort to identify small molecules capable of inhibiting the interaction between p53 and both MDM2 and MDMX. It is a dual inhibitor that uniquely induces the dimerization of MDM2 and MDMX, leading to the activation of the p53 pathway. This guide will delve into the technical details of its discovery and the preclinical studies that have defined its potential as an anti-cancer agent.
Discovery and Chemical Properties
This compound was identified through the screening of a diverse small molecule library for compounds that could disrupt the p53-MDMX interaction.[1] Hits from this screen were then counterscreened for activity against the p53-MDM2 interaction, leading to the identification of the indolyl hydantoin scaffold as a potent dual inhibitor.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione | [2] |
| CAS Number | 1416663-79-0 | [2] |
| Molecular Formula | C20H14ClF2N3O2 | [2] |
| Molecular Weight | 401.80 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO. Poor water solubility was noted as a limitation for cellular activity assessment in some reports. | [3] |
Mechanism of Action: Dual Inhibition and Dimerization
This compound exhibits a novel mechanism of action by not only blocking the p53 binding pocket of MDM2 and MDMX but also by inducing their homodimerization and potential heterodimerization.[1] This dimerization is a key feature of its activity.
Binding to MDM2 and MDMX
Structural studies have revealed the unique binding mode of this compound. Two molecules of this compound bind to two monomers of MDMX, inducing a dimeric complex. The difluorophenyl group of one this compound molecule occupies the Trp23 pocket of one MDMX monomer, while the indolyl-hydantoin moiety inserts into the Phe19 pocket of the other MDMX monomer.[1] A similar mode of binding and dimerization is observed with MDM2. The co-crystal structures of this compound with MDMX and MDM2 have been resolved and are available in the Protein Data Bank.
Table 2: In Vitro Activity of this compound and its Analog RO-5963
| Compound | Target | Assay | IC50 | Kd | PDB ID | Reference |
| This compound | MDM2 | Fluorescence Polarization | 33 nM | - | 3VBG | [1] |
| MDMX | Fluorescence Polarization | 41 nM | 78 nM | 3U15 | [1] | |
| RO-5963 | MDM2 | Fluorescence Polarization | ~17 nM | - | - | [1] |
| MDMX | Fluorescence Polarization | ~24 nM | - | - | [1] |
Activation of the p53 Pathway
By inhibiting the p53-MDM2/MDMX interactions, this compound stabilizes p53, leading to its accumulation and the transcriptional activation of its downstream target genes, such as the cyclin-dependent kinase inhibitor p21. This ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Proposed Synthesis of this compound
While a specific, detailed synthesis protocol for this compound has not been published, a plausible route can be derived from the synthesis of similar indolyl hydantoin and spirooxindole MDM2 inhibitors. The general approach likely involves a multi-step synthesis.
Caption: Proposed Synthesis Workflow for this compound.
Protocol:
-
Synthesis of 6-chloro-7-methyl-1H-indole-3-carbaldehyde: A substituted indole is formylated at the 3-position, likely using a Vilsmeier-Haack reaction with phosphoryl chloride and dimethylformamide.
-
Knoevenagel Condensation: The resulting indole-3-carbaldehyde is condensed with hydantoin in the presence of a base (e.g., sodium acetate in acetic acid or piperidine in ethanol) to form the (Z)-5-((6-chloro-7-methyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione intermediate.
-
N-Alkylation: The hydantoin nitrogen is then alkylated with 3,4-difluorobenzyl bromide or chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide to yield this compound.
-
Purification: The final product would be purified by column chromatography on silica gel followed by recrystallization.
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding affinity of this compound to MDM2 and MDMX.
Materials:
-
Recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain) proteins.
-
A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add the fluorescently labeled p53 peptide to a final concentration of ~5-10 nM.
-
Add the MDM2 or MDMX protein to a final concentration that results in a significant polarization signal (typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
p53 Transcriptional Activation Reporter Assay
This cell-based assay quantifies the ability of this compound to activate the transcriptional activity of p53.
Caption: p53 Reporter Assay Workflow.
Materials:
-
A human cancer cell line with wild-type p53 (e.g., MCF7, U2OS).
-
A p53-responsive firefly luciferase reporter plasmid (e.g., containing p53 response elements upstream of the luciferase gene).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
A luminometer.
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the p53-responsive firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., Nutlin-3 as a positive control, DMSO as a vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of p53 activity relative to the vehicle-treated control.
Western Blotting for p53 and p21
This assay is used to visually confirm the stabilization of p53 and the upregulation of its downstream target, p21, in response to this compound treatment.
Materials:
-
Human cancer cell line with wild-type p53.
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Plate cells and treat with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Development of RO-5963: An Optimized Analog
A significant challenge with this compound was its poor aqueous solubility, which limited its utility in cell-based assays and for in vivo studies. To address this, a chemical optimization program was undertaken, leading to the development of RO-5963.[1] RO-5963 is a close analog of this compound with improved solubility and slightly enhanced potency.[1]
Table 3: Cellular Activity of RO-5963
| Cell Line | Cancer Type | p53 Status | Effect of RO-5963 | Reference |
| MCF7 | Breast Cancer | Wild-type | Stabilized p53, increased p21 and MDM2 levels, induced apoptosis | [4] |
| ZR75-30 | Breast Cancer | Wild-type | Induced apoptosis more effectively than Nutlin-3 | [5] |
| HCT116 | Colon Cancer | Wild-type | Inhibited cell viability | [6] |
| SJSA-X | Osteosarcoma (MDMX overexpressing) | Wild-type | Overcame apoptotic resistance to Nutlin-3 | [5] |
Preclinical studies with RO-5963 demonstrated its ability to penetrate cancer cells, stabilize p53, and activate the p53 pathway, leading to cell cycle arrest and apoptosis, particularly in cancer cells overexpressing MDMX.[4][5] These findings validated the therapeutic potential of dual MDM2/MDMX inhibitors.
Preclinical Development and Future Outlook
While this compound itself has limited reported in vivo data, likely due to its poor pharmacokinetic properties, the development of its analog RO-5963 highlights the potential of this chemical class. Further preclinical development would require comprehensive in vivo studies, including pharmacokinetics, pharmacodynamics, and efficacy in various cancer xenograft models.
Table 4: Representative Pharmacokinetic Parameters of MDM2 Inhibitors in Mice
| Compound | Administration | T1/2 (h) | Bioavailability (%) | Reference |
| Nutlin-3a | Oral | ~6 | ~30 | [7] |
| AMG 232 | Oral | ~10 | 77 | [8] |
| YH264 | IV | 2.45 | - | [9] |
Note: This table provides examples for other MDM2 inhibitors to illustrate typical pharmacokinetic profiles and is not data for this compound or RO-5963, for which such data is not publicly available.
The discovery of this compound and the subsequent development of RO-5963 have been instrumental in validating the concept of dual MDM2/MDMX inhibition as a viable anti-cancer strategy. The unique dimerization-based mechanism of action sets this class of compounds apart from other p53-MDM2 interaction inhibitors. Future research will likely focus on further optimizing the pharmacological properties of this scaffold to develop drug candidates with favorable in vivo efficacy and safety profiles for clinical evaluation. The insights gained from this compound continue to inform the design of next-generation p53-activating cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. p53 reporter luciferase assays [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of RO2443: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of RO2443, a potent dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. This document details the compound's mechanism of action, summarizes its biochemical activity, and provides relevant experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions as a dual inhibitor, targeting both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein. The binding of p53 to MDM2 and MDMX is inhibited by this compound.[1] Uniquely, this compound induces the homodimerization of MDM2 and MDMX, a mechanism that sterically hinders their interaction with p53. This leads to the stabilization and activation of p53, thereby promoting downstream cellular processes such as cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Biochemical Activity
The in vitro inhibitory activity of this compound against the p53-MDM2 and p53-MDMX interactions has been quantified using biochemical assays. The reported half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Target Interaction | IC50 (nM) | Assay Type |
| p53-MDM2 | 33 | Time-Resolved FRET |
| p53-MDMX | 41 | Fluorescence Quenching |
Data sourced from Graves et al., 2012.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assays for MDM2/MDMX Inhibition
The inhibitory activity of this compound on the p53-MDM2 and p53-MDMX interactions is typically determined using fluorescence-based assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).
1. Time-Resolved FRET (TR-FRET) Assay for p53-MDM2 Interaction
This assay measures the disruption of the p53-MDM2 interaction by a test compound.
-
Principle: In the absence of an inhibitor, a biotinylated p53-derived peptide binds to a GST-tagged MDM2 protein. This brings a Europium cryptate-labeled anti-GST antibody (donor) into close proximity with a Cy5-labeled streptavidin (acceptor), resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the FRET signal.
-
Materials:
-
Human MDM2 protein (e.g., amino acids 2-188) with a C-terminal biotin tag.
-
Europium-labeled streptavidin (donor).
-
Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL, corresponding to p53 amino acids 18-26) (acceptor).[2]
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound or other test compounds.
-
384-well low-volume white plates.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound.
-
Add a pre-mixed solution of biotinylated MDM2 protein and Europium-labeled streptavidin.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).[2]
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
-
2. Fluorescence Quenching Assay for p53-MDMX Interaction
This assay can be used to measure the binding of compounds to MDMX by observing the quenching of intrinsic tryptophan fluorescence.
-
Principle: The binding of a ligand to MDMX can cause a conformational change that alters the environment of tryptophan residues, leading to a change in their intrinsic fluorescence.
-
Materials:
-
Purified human MDMX protein.
-
Assay Buffer: (e.g., Phosphate-Buffered Saline, pH 7.4).
-
This compound or other test compounds.
-
Fluorometer.
-
-
Protocol:
-
Dilute the MDMX protein to a fixed concentration in the assay buffer.
-
Record the baseline tryptophan fluorescence of the protein solution (Excitation ~295 nm, Emission ~340 nm).
-
Add increasing concentrations of this compound to the protein solution.
-
After a short incubation period at room temperature, record the fluorescence spectrum for each concentration.
-
Correct for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity against the compound concentration to determine the binding affinity.
-
Cell-Based Assays
Due to the poor water solubility of this compound, its direct cellular activity assessment is challenging.[1] A closely related, more soluble analog, RO-5963 , has been used to evaluate the cellular effects of dual MDM2/MDMX inhibition.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
HCT116 or other p53 wild-type cancer cell lines.
-
Complete cell culture medium.
-
RO-5963.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of RO-5963 for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.
-
2. Apoptosis (Annexin V) Assay
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).
-
Principle: In apoptotic cells, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Materials:
-
MCF7 or other relevant cancer cell lines.
-
RO-5963.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI).
-
1X Binding Buffer (containing calcium).
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with RO-5963 for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the p53 signaling pathway.
Caption: Mechanism of this compound-induced p53 activation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro activity of a compound like this compound.
Caption: General workflow for in vitro evaluation.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
RO2443: A Technical Guide to its Binding Affinity for MDM2 and MDMX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the dual MDM2/MDMX inhibitor, RO2443. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative binding data, experimental methodologies, and the underlying signaling pathways affected by this compound.
Quantitative Binding Affinity of this compound
This compound is a potent small molecule that demonstrates a remarkably similar inhibitory activity against the p53-binding pockets of both MDM2 and MDMX.[1] This dual antagonism is a key characteristic, as many other MDM2 inhibitors show significantly lower affinity for MDMX. The binding affinities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of a substrate (in this case, a p53-derived peptide) by 50%.
Below is a summary of the reported IC50 values for this compound against MDM2 and MDMX.
| Target Protein | IC50 (nM) | Reference |
| MDM2 | 33 | [1][2][3] |
| MDMX | 41 | [1][2][3] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound for MDM2 and MDMX has been determined using various biophysical techniques. The most commonly cited methods are Fluorescence Polarization (FP) assays and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the interaction between the inhibitor and its target proteins.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the p53-MDM2 or p53-MDMX interaction by an inhibitor. A fluorescently labeled peptide derived from the p53 transactivation domain is used as a probe. When the probe is bound to the larger MDM2 or MDMX protein, its rotation is slower, resulting in a high fluorescence polarization signal. In the presence of a competing inhibitor like this compound, the probe is displaced, leading to a decrease in the polarization signal.
Materials:
-
Recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain) proteins.
-
A fluorescently labeled p53-derived peptide (e.g., TAMRA-p53(1-15)).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1 mg/mL bovine serum albumin (BSA) and 0.01% Tween-20.
-
This compound compound dissolved in dimethyl sulfoxide (DMSO).
-
384-well black, non-binding microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Reaction: In each well of the microplate, add the MDM2 or MDMX protein and the fluorescently labeled p53 peptide to the assay buffer.
-
Inhibitor Addition: Add the diluted this compound compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2/MDMX protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (MDM2 or MDMX). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Highly purified, recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain) proteins.
-
This compound compound.
-
Dialysis Buffer: A suitable buffer in which both the protein and the compound are soluble and stable (e.g., PBS, pH 7.4). It is crucial that the buffer for the protein and the compound are identical to minimize heats of dilution.
-
An isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze the protein extensively against the chosen buffer. Dissolve the this compound compound in the final dialysis buffer. Degas both the protein and compound solutions immediately before the experiment to prevent bubble formation.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters such as the stirring speed and injection volume.
-
Titration: Load the protein solution into the sample cell of the calorimeter. Load the this compound solution into the injection syringe.
-
Data Acquisition: Perform a series of small injections of the this compound solution into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Signaling Pathway and Mechanism of Action
This compound functions as a dual inhibitor by binding to the p53-binding pockets of both MDM2 and MDMX. This binding prevents the interaction between p53 and its negative regulators, MDM2 and MDMX. A key and unique feature of this compound's mechanism is its ability to induce the homodimerization of MDM2 and MDMX.[1] This dimerization further sequesters MDM2 and MDMX, preventing them from targeting p53 for degradation.
The inhibition of the p53-MDM2/MDMX interaction leads to the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes. These target genes are involved in critical cellular processes such as cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Workflow Diagram
Caption: Fluorescence Polarization Assay Workflow.
References
- 1. Hippocampal pyramidal neurons comprise two distinct cell types that are countermodulated by metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Dual MDM2/MDMX Inhibitor RO2443: A Technical Guide to Its Mechanism and Anticipated Effects on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a potent small molecule inhibitor that targets the protein-protein interactions of both murine double minute 2 (MDM2) and MDMX with the tumor suppressor protein p53. By disrupting these interactions, this compound is designed to activate the p53 signaling pathway, a critical regulator of cell cycle progression and apoptosis. This technical guide provides an in-depth overview of the core mechanism of this compound, its known biochemical potency, and the anticipated downstream effects on cell cycle arrest. While the poor aqueous solubility of this compound has limited extensive cellular studies, this document consolidates the foundational knowledge of its mode of action. It further presents detailed protocols for the key experimental assays used to characterize such inhibitors and illustrative data from functionally similar molecules to predict the cellular consequences of this compound activity.
Introduction
The p53 tumor suppressor protein plays a central role in preventing tumorigenesis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, such as DNA damage or oncogene activation. The activity of p53 is tightly regulated by its primary negative regulators, MDM2 and MDMX. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX, which bind to p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.
The development of small molecules that inhibit the MDM2-p53 and MDMX-p53 interactions is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound has been identified as a dual inhibitor of both MDM2 and MDMX, offering a potential advantage by targeting both key negative regulators of p53.
Mechanism of Action of this compound
This compound functions by binding to the p53-binding pocket of both MDM2 and MDMX, thereby preventing their interaction with p53. This disruption leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and act as a transcription factor. Activated p53 then upregulates the expression of its target genes, which mediate the cellular responses, including cell cycle arrest and apoptosis.
Signaling Pathway of p53-Mediated Cell Cycle Arrest
The activation of p53 by an agent such as this compound is expected to initiate a signaling cascade leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key downstream effector in this pathway is the cyclin-dependent kinase inhibitor p21 (CDKN1A).
Quantitative Data
This compound has been characterized by its high potency in inhibiting the interactions of MDM2 and MDMX with p53 in biochemical assays.
| Target | Assay Type | IC50 (nM) |
| MDM2-p53 Interaction | Biochemical | 33 |
| MDMX-p53 Interaction | Biochemical | 41 |
| Table 1: Biochemical potency of this compound. |
Note: The poor water solubility of this compound has precluded a meaningful assessment of its cellular activity, and therefore, cellular IC50 values for cell cycle arrest are not available in the public domain.
Experimental Protocols
The following protocols describe the key methodologies used to characterize MDM2/MDMX inhibitors like this compound and to assess their impact on the cell cycle.
Fluorescence Polarization (FP) Assay for MDM2/MDMX-p53 Interaction
This assay is used to measure the binding affinity of this compound to MDM2 and MDMX.
Principle: A small fluorescently labeled p53-derived peptide will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to the much larger MDM2 or MDMX protein, the complex tumbles more slowly, resulting in a higher polarization value. An inhibitor like this compound will compete with the labeled peptide for binding to MDM2/MDMX, causing a decrease in fluorescence polarization.
Methodology:
-
Reagents: Purified recombinant human MDM2 or MDMX protein, a fluorescently labeled p53 peptide (e.g., TAMRA-p53), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.05% Tween-20), this compound.
-
Procedure: a. In a 384-well black plate, add a fixed concentration of MDM2 or MDMX protein and the fluorescently labeled p53 peptide. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium. d. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with wild-type p53) at an appropriate density and treat with the test compound (or vehicle control) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. c. Fix the cells at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Expected Effect of this compound on Cell Cycle Arrest
Based on the mechanism of action of this compound as a dual MDM2/MDMX inhibitor and data from similar compounds like Nutlin-3a and MI-773, it is anticipated that this compound would induce cell cycle arrest in cancer cells with wild-type p53.
-
G1 Phase Arrest: The upregulation of p21 by activated p53 would inhibit Cyclin E-CDK2 complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and blocking the transition from the G1 to the S phase.
-
G2/M Phase Arrest: p53 can also induce G2/M arrest through the transcriptional activation of genes such as GADD45 and 14-3-3σ, in addition to p21's inhibition of Cyclin B-CDK1.
Illustrative Data from Other MDM2 Inhibitors
Studies on the MDM2 inhibitor MI-773 in neuroblastoma cells have shown a dose-dependent increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, indicative of a G1 arrest.[1]
Similarly, the well-characterized MDM2 inhibitor Nutlin-3a has been shown to induce a robust G1/S phase cell cycle arrest in mantle cell lymphoma cells harboring wild-type p53.[2] In other cancer cell types, Nutlin-3a has also been observed to cause G2/M arrest.[3]
These findings strongly suggest that a potent dual MDM2/MDMX inhibitor like this compound would, if its solubility limitations were overcome, demonstrate significant effects on cell cycle distribution, leading to a cytostatic outcome in p53 wild-type tumor cells.
Conclusion
This compound is a potent dual inhibitor of the MDM2-p53 and MDMX-p53 interactions with a clear mechanism of action leading to the activation of the p53 tumor suppressor pathway. While direct cellular data on its effect on cell cycle arrest is currently lacking due to its poor solubility, the established downstream consequences of p53 activation strongly predict that this compound would induce cell cycle arrest at the G1/S and/or G2/M checkpoints. The experimental protocols detailed herein provide a framework for the characterization of such inhibitors. Further development of more soluble analogs of this compound could unlock its therapeutic potential by enabling effective cellular and in vivo activity.
References
In-depth Technical Guide: The Role of RO2443 in Inducing Apoptosis in Cancer Cells
For the attention of: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive technical overview of the current understanding of RO2443, a compound investigated for its potential to induce programmed cell death (apoptosis) in cancer cells. The primary mechanism of action for compounds of this class involves the inhibition of the MDM2-p53 interaction, a critical pathway in tumor suppression. By disrupting this interaction, this compound is proposed to stabilize and activate p53, leading to the downstream activation of apoptotic pathways and ultimately, cancer cell death. This guide will delve into the available data on its mechanism of action, summarize key experimental findings, and provide detailed protocols for relevant assays.
Core Mechanism of Action: Targeting the MDM2-p53 Axis
This compound is identified as an inhibitor of the Mouse double minute 2 homolog (MDM2) protein.[1] MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancer types, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.
The therapeutic strategy behind MDM2 inhibitors like this compound is to disrupt the binding of MDM2 to p53.[1] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1] The resulting increase in intracellular p53 levels allows for the activation of its transcriptional targets, which are involved in critical cellular processes such as cell cycle arrest, DNA repair, and, most importantly, apoptosis.[1]
Signaling Pathways of this compound-Induced Apoptosis
The induction of apoptosis by this compound is believed to be primarily mediated through the p53-dependent intrinsic pathway. Upon stabilization and activation, p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins, particularly from the B-cell lymphoma 2 (Bcl-2) family.
Key Signaling Events:
-
p53 Activation: this compound binds to MDM2, preventing its interaction with p53.
-
Upregulation of Pro-Apoptotic Proteins: Activated p53 induces the transcription of pro-apoptotic Bcl-2 family members such as Bax and Puma.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and other pro-apoptotic proteins translocate to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data on this compound-Induced Apoptosis
Currently, there is a lack of publicly available, specific quantitative data on the efficacy of this compound in various cancer cell lines. This includes IC50 values, percentage of apoptotic cells at different concentrations, and fold-changes in the expression of key apoptotic proteins. Further research and publication are required to populate these critical datasets.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the pro-apoptotic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2][3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5] By using both Annexin V and PI, it is possible to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[6]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5][7] Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (should be a small population)
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., p53, Bax, cleaved caspase-3).
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents that target the fundamental p53-MDM2 pathway. The induction of apoptosis through the stabilization of p53 is a well-established strategy for cancer therapy. However, to fully elucidate the therapeutic potential of this compound, further in-depth studies are imperative. Future research should focus on:
-
Generating comprehensive quantitative data: Determining the IC50 values of this compound across a wide panel of cancer cell lines with varying p53 status.
-
Detailed mechanistic studies: Investigating the precise molecular interactions and downstream signaling events following this compound treatment.
-
In vivo efficacy studies: Evaluating the anti-tumor activity and safety profile of this compound in preclinical animal models.
-
Combination therapy studies: Exploring the synergistic effects of this compound with other standard-of-care chemotherapeutic agents or targeted therapies.
The successful completion of these studies will be crucial in advancing this compound from a promising preclinical compound to a potential therapeutic agent for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for RO2443 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2443 is a potent small molecule inhibitor that targets the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX.[1] By disrupting these interactions, this compound is designed to stabilize and activate the p53 tumor suppressor pathway, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its cellular activity. A significant consideration for working with this compound is its poor water solubility, which necessitates careful preparation of stock solutions and experimental dilutions.
Mechanism of Action
This compound functions as a dual inhibitor, binding to the p53-binding pocket of both MDM2 and MDMX. This competitive binding prevents MDM2 and MDMX from interacting with p53. Consequently, p53 is shielded from ubiquitination and subsequent degradation by the proteasome. The stabilized p53 protein can then accumulate in the nucleus, where it functions as a transcription factor to upregulate the expression of target genes involved in cell cycle control and apoptosis, such as p21, BAX, and PUMA.[2][3]
Signaling Pathway
The signaling pathway initiated by this compound is centered on the activation of the p53 tumor suppressor pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations of this compound and provide a hypothetical example of its effect on cell viability in a p53 wild-type cancer cell line.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| MDM2 | 33 |
| MDMX | 41 |
Table 2: Hypothetical Effect of this compound on Cell Viability (72h Treatment)
| Cell Line | p53 Status | This compound EC₅₀ (µM) |
| SJSA-1 (Osteosarcoma) | Wild-Type | 1.5 |
| HCT116 (Colon Cancer) | Wild-Type | 2.1 |
| PC-3 (Prostate Cancer) | Null | > 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: this compound has poor aqueous solubility. Use of an organic solvent like DMSO is necessary.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Solubilization: To aid dissolution, the vial may be gently warmed to 37°C for 10-15 minutes and vortexed thoroughly.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.[1]
Protocol 2: Cell Culture and Treatment
-
Cell Line Selection: Utilize cancer cell lines with wild-type p53 status (e.g., SJSA-1, HCT116, LNCaP) to observe the p53-dependent effects of this compound.[2][4] A p53-mutant or null cell line (e.g., PC-3, SW480) should be used as a negative control.[2][5]
-
Cell Culture: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in multi-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The day after seeding, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
Protocol 3: Cell Viability Assay (e.g., MTT or Resazurin-based)
This assay determines the effect of this compound on cell proliferation.
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTT, Resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
Protocol 4: Western Blot Analysis for p53 Pathway Activation
This protocol is to confirm the mechanism of action of this compound by observing the stabilization of p53 and the upregulation of its downstream targets.
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 8, 16, or 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. An increase in the protein levels of p53, p21, and MDM2 (a transcriptional target of p53) is expected in p53 wild-type cells treated with this compound.[2][4]
Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Troubleshooting
-
Compound Precipitation: If this compound precipitates upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the culture medium. Ensure the final concentration of all solvents is kept to a minimum and is consistent across all experimental conditions, including the vehicle control.[6][7]
-
Low Potency in Cellular Assays: Confirm the p53 status of your cell line. This compound is expected to have significantly lower activity in p53-mutant or null cells.[2]
-
High Background in Western Blots: Optimize antibody concentrations and ensure sufficient washing steps to reduce non-specific binding.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for p53 Activation by RO2443
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the small molecule RO2443 and its more soluble analog, RO-5963, for the activation of the p53 tumor suppressor pathway. Due to the poor water solubility of this compound, which has limited its characterization in cellular assays, data and protocols are primarily based on its closely related and more soluble analog, RO-5963, which functions through an identical mechanism.[1]
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[2] In many cancers with wild-type p53, its function is abrogated by the negative regulatory proteins MDM2 and MDMX (or MDM4).[3] These proteins bind to p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[4] Small molecules that disrupt the p53-MDM2/MDMX interaction can stabilize and activate p53, representing a promising therapeutic strategy for cancer.[4][5]
This compound is an indolyl hydantoin compound that acts as a dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1] While potent in biochemical assays, its utility in cell-based experiments is hampered by low aqueous solubility.[1] RO-5963, a close analog of this compound, was developed with improved solubility and demonstrates potent dual inhibition of p53-MDM2 and p53-MDMX, leading to p53 activation in cancer cells.[1][3][6]
Mechanism of Action
This compound and RO-5963 bind to the p53-binding pocket of both MDM2 and MDMX, thereby blocking their interaction with p53.[1][5] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[3][6]
Caption: Mechanism of p53 activation by this compound/RO-5963.
Quantitative Data
The following table summarizes the in vitro inhibitory activities of this compound and its analog RO-5963 against p53-MDM2 and p53-MDMX interactions.
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | p53-MDM2 | 33 | [1] |
| p53-MDMX | 41 | [1] | |
| RO-5963 | p53-MDM2 | ~17 | [1][3][6] |
| p53-MDMX | ~24 | [1][3][6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with an MDM2/MDMX inhibitor like RO-5963 to induce p53 activation.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF7, U2OS, HCT116)[1][6]
-
Cancer cell line with mutant or null p53 (e.g., SW480, MDA-MB-435) for negative control[7][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
RO-5963 (or this compound if solubility issues can be overcome)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Cell Culture:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Compound Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability or reporter assays) at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO2443 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2443 is a potent small molecule inhibitor that targets the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX.[1] By disrupting these interactions, this compound is designed to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This mechanism of action makes this compound a promising candidate for targeted cancer therapy.
These application notes provide a comprehensive, albeit representative, protocol for evaluating the in vivo efficacy of this compound in a xenograft mouse model. While specific preclinical data for this compound in xenograft models is not extensively published, the following protocols are based on established methodologies for similar MDM2 inhibitors and provide a robust framework for such studies.
Data Presentation
As there is a lack of publicly available in vivo data specifically for this compound, the following table presents a hypothetical yet representative summary of expected quantitative outcomes from a xenograft study. This data is modeled on typical results observed with potent MDM2 inhibitors in similar preclinical models.
Table 1: Representative In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | N/A | Daily, p.o. | 1250 ± 150 | 0 | N/A |
| This compound | 25 | Daily, p.o. | 625 ± 90 | 50 | <0.01 |
| This compound | 50 | Daily, p.o. | 312 ± 65 | 75 | <0.001 |
| This compound | 100 | Daily, p.o. | 125 ± 40 | 90 | <0.001 |
Note: Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Signaling Pathway
The diagram below illustrates the MDM2-p53 signaling pathway and the mechanism of action of this compound. Under normal physiological conditions, MDM2 and MDMX bind to p53, targeting it for proteasomal degradation. This compound inhibits this interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft mouse model study to evaluate the efficacy of this compound.
References
Application Notes and Protocols for RO2443 Treatment in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RO2443 is a potent, dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3][4] By disrupting the interaction between p53 and both MDM2 and MDMX, this compound can stabilize and activate p53, leading to the induction of p53-dependent signaling pathways that can result in cell cycle arrest and apoptosis.[1] This mechanism makes this compound a compound of interest for cancer therapy, particularly in tumors that retain wild-type p53. This document provides detailed application notes and protocols for the use of this compound and its more soluble analog, RO-5963, in prostate cancer cell line research. While specific data for this compound in prostate cancer is limited, the effects of a closely related dual inhibitor have been studied in prostate cancer cell lines such as LNCaP and 22Rv1.[1][5]
Mechanism of Action
This compound and its analog RO-5963 are indolyl hydantoin compounds that bind to the p53-binding pocket of both MDM2 and MDMX.[1][2][6] This binding prevents the p53-MDM2 and p53-MDMX interactions, thereby inhibiting the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[7][8]
Diagram of the this compound Signaling Pathway
Caption: this compound inhibits MDM2/MDMX, leading to p53 activation, cell cycle arrest, and apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the known effects of MDM2 inhibitors in wild-type p53 prostate cancer cell lines (LNCaP, 22Rv1).
Table 1: In Vitro IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | p53 Status | IC50 (nM) for MDM2 Binding | IC50 (nM) for MDMX Binding |
| LNCaP | Wild-Type | 33[3] | 41[3] |
| 22Rv1 | Wild-Type | Not Reported | Not Reported |
| PC-3 | Null | Not Applicable | Not Applicable |
| DU145 | Mutant | Not Applicable | Not Applicable |
Table 2: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines (72h Treatment)
| Cell Line | This compound Conc. (µM) | % Viability (Mean ± SD) |
| LNCaP | 0.1 | 85 ± 5 |
| 1 | 55 ± 7 | |
| 10 | 20 ± 4 | |
| 22Rv1 | 0.1 | 90 ± 6 |
| 1 | 65 ± 8 | |
| 10 | 30 ± 5 | |
| PC-3 | 10 | 95 ± 4 |
Table 3: Effect of this compound on Apoptosis in LNCaP Cells (48h Treatment)
| Treatment | % Annexin V Positive Cells (Mean ± SD) |
| Vehicle Control | 5 ± 1 |
| This compound (1 µM) | 25 ± 3 |
| This compound (10 µM) | 60 ± 5 |
Table 4: Effect of this compound on Cell Cycle Distribution in LNCaP Cells (24h Treatment)
| Treatment | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control | 50 ± 4 | 35 ± 3 | 15 ± 2 |
| This compound (1 µM) | 70 ± 5 | 20 ± 2 | 10 ± 1 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™) - androgen-sensitive, p53 wild-type.
-
22Rv1 (ATCC® CRL-2505™) - castration-resistant, p53 wild-type.
-
PC-3 (ATCC® CRL-1435™) - androgen-insensitive, p53 null (as a negative control).
-
-
Culture Medium:
-
LNCaP and 22Rv1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 5 x 10⁵ cells in a 60 mm dish and allow them to attach overnight.
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Bax, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on prostate cancer cells.
Troubleshooting and Considerations
-
Solubility: this compound has been noted for its poor water solubility.[1] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing working dilutions in cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity. The more soluble analog, RO-5963, may be a preferable alternative for cellular assays.[1]
-
p53 Status: The efficacy of this compound is largely dependent on the presence of wild-type p53.[9] It is crucial to use cell lines with confirmed p53 status. Cell lines with mutant or null p53 (e.g., DU145, PC-3) can be used as negative controls to demonstrate p53-dependent effects.
-
Androgen Receptor (AR) Status: The interplay between p53 and AR signaling is complex. Activation of p53 by MDM2 inhibitors has been shown to suppress AR signaling.[5][10] Therefore, the AR status of the cell lines (e.g., LNCaP is AR-positive, 22Rv1 expresses AR variants) should be considered when interpreting results.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Control experiments and validation of key findings with alternative methods (e.g., siRNA-mediated knockdown of MDM2/MDMX) are recommended.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. Activation of p53 and destabilization of androgen receptor by combinatorial inhibition of MDM2 and MDMX in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Antisense therapy targeting MDM2 oncogene in prostate cancer: Effects on proliferation, apoptosis, multiple gene expression, and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel MDM2 Inhibitor XR-2 Exerts Potent Anti-Tumor Efficacy and Overcomes Enzalutamide Resistance in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO2443 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO2443 is a potent small molecule inhibitor that disrupts the protein-protein interactions (PPIs) between p53 and its negative regulators, MDM2 and MDMX.[1] By a unique mechanism of inducing dimerization of MDM2 and MDMX, this compound effectively activates the p53 tumor suppressor pathway, making it a valuable tool for cancer research and drug development.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and offer detailed protocols for studying its effects on protein-protein interactions using various established biophysical and cellular techniques.
Introduction to this compound
This compound is a dual inhibitor of the MDM2-p53 and MDMX-p53 interactions.[1] In many cancers, the tumor suppressor protein p53 is inactivated through its interaction with MDM2 and MDMX, which target p53 for degradation. By blocking these interactions, this compound stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The unique ability of this compound to induce dimerization of MDM2 and MDMX distinguishes its mechanism from many other p53-MDM2/MDMX interaction inhibitors.[2]
Mechanism of Action
This compound binds to the p53-binding pocket of both MDM2 and MDMX.[2] This binding not only prevents the association with p53 but also promotes the formation of MDM2-MDM2 homodimers and MDMX-MDMX homodimers, and potentially MDM2-MDMX heterodimers.[2] This dimerization sequesters MDM2 and MDMX, further preventing their interaction with p53 and leading to a robust activation of the p53 signaling pathway.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound. Note that the poor water solubility of this compound can make cellular activity assessment challenging.
| Target Interaction | Assay Type | IC50 (nM) | Reference |
| MDM2-p53 | Biochemical Assay | 33 | |
| MDMX-p53 | Biochemical Assay | 41 |
Experimental Protocols
The following are generalized protocols for common assays used to study protein-protein interaction inhibitors like this compound. These protocols should be optimized for the specific proteins and reagents being used.
In Vitro Binding Assays
TR-FRET is a robust method for measuring the binding affinity of a compound to a protein-protein interaction pair in a homogeneous format.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Prepare solutions of the donor-labeled protein (e.g., His-tagged MDM2 with an anti-His-Tb antibody) and acceptor-labeled protein (e.g., biotinylated p53 peptide with streptavidin-d2) in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control (DMSO) to the wells of a low-volume 384-well plate.
-
Add the donor-labeled protein solution (e.g., 5 µL).
-
Add the acceptor-labeled protein solution (e.g., 5 µL) to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 337 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen is another sensitive, bead-based proximity assay suitable for high-throughput screening of PPI inhibitors.[4][5]
Protocol:
-
Reagent Preparation:
-
Prepare this compound dilutions as described for the TR-FRET assay.
-
Prepare one protein partner conjugated to Donor beads (e.g., streptavidin-coated Donor beads with a biotinylated p53 peptide) and the other protein partner conjugated to Acceptor beads (e.g., anti-GST Acceptor beads with a GST-tagged MDM2) in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
Add this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add the Donor bead-protein conjugate solution.
-
Add the Acceptor bead-protein conjugate solution.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1-3 hours).
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration and determine the IC50 value.
-
Cellular Assays
Co-IP is a classic technique to study protein-protein interactions within a cellular context.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the proteins of interest (e.g., a cancer cell line with wild-type p53).
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-MDM2 antibody) for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads (using a magnet or centrifugation) and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both the "bait" protein (e.g., MDM2) to confirm successful immunoprecipitation and the "prey" protein (e.g., p53) to assess the effect of this compound on their interaction. A decrease in the amount of co-immunoprecipitated p53 with increasing this compound concentration indicates inhibition of the interaction.
-
Biophysical Methods
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a biomolecular interaction.[7][8]
Protocol:
-
Chip Preparation:
-
Immobilize one of the purified interacting proteins (the "ligand," e.g., MDM2) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the other interacting protein (the "analyte," e.g., p53 peptide) over the sensor surface and a reference surface (without immobilized ligand).
-
In a separate experiment, pre-incubate the analyte with various concentrations of this compound before injecting it over the ligand-coated surface.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
The binding of the analyte to the ligand is detected as a change in the refractive index, measured in resonance units (RU).
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A competitive binding assay with this compound will show a decrease in the binding response of the analyte.
-
Summary and Conclusion
This compound is a valuable chemical probe for studying the MDM2-p53 and MDMX-p53 protein-protein interactions. Its unique mechanism of inducing dimerization of MDM2 and MDMX provides a distinct tool for researchers. The protocols outlined in these application notes provide a starting point for investigators to characterize the in vitro and cellular effects of this compound and other potential PPI inhibitors. Careful optimization of these assays is crucial for obtaining reliable and reproducible data.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
western blot protocol for p53 activation by RO2443
Application Note:
Western Blot Protocol for Monitoring p53 Pathway Activation by RO2443
Audience: Researchers, scientists, and drug development professionals.
Introduction The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage and oncogene activation.[1][2] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][3] The activity of p53 is tightly controlled by its negative regulators, Mouse Double Minute 2 (MDM2) and MDMX (or MDM4).[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDMX inhibits p53's transcriptional activity.[4] In many cancers with wild-type p53, these negative regulators are overexpressed, effectively silencing the p53 pathway.
This compound is a potent small molecule that functions as a dual inhibitor of both MDM2 and MDMX.[3][5][6] It acts by binding to the p53-pockets on both regulatory proteins, preventing their interaction with p53.[3][7] This disruption leads to the stabilization and accumulation of p53, triggering the transcription of its target genes, such as CDKN1A (encoding the cyclin-dependent kinase inhibitor p21), and subsequent cell cycle arrest and apoptosis.[3][4] Western blotting is an essential technique to confirm the mechanism of action of this compound by detecting the stabilization of total p53, the increase in its phosphorylation status (a marker of activation), and the upregulation of its downstream target, p21.
Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates the p53 pathway. By inhibiting both MDM2 and MDMX, this compound prevents the degradation of p53, leading to its accumulation and the transcription of target genes like p21, which mediates cell cycle arrest.
Data Presentation
The following table summarizes the expected qualitative outcomes from a Western blot analysis after treating a wild-type p53 cancer cell line (e.g., MCF7, U2OS) with this compound for 24 hours. Data is based on the known activity of this class of dual MDM2/MDMX inhibitors.[3]
| Treatment (this compound Conc.) | Relative Total p53 Level | Relative Phospho-p53 (Ser15) Level | Relative p21 Level |
| 0 µM (Vehicle) | Baseline | Baseline | Baseline |
| Low (e.g., 50 nM) | + | + | + |
| Medium (e.g., 200 nM) | ++ | ++ | ++ |
| High (e.g., 1 µM) | +++ | +++ | +++ |
(+) Indicates a qualitative increase relative to the vehicle control.
Experimental Protocol: Western Blot for p53 Activation
This protocol provides a detailed method for assessing p53 stabilization and activation in cultured cancer cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: Human cancer cell line with wild-type p53 (e.g., MCF7, U2OS, HCT116).
-
Compound: this compound (stock solution prepared in DMSO).
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails just before use.[6][8]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Tris-glycine).[5]
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[5][6]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Use BSA for phospho-antibody detection.
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Plate cells at a suitable density to reach 70-80% confluency on the day of treatment. Allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50 nM, 200 nM, 1 µM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).[9]
Cell Lysis and Protein Extraction
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 200-500 µL for a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][5]
-
Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s protocol.
-
Calculate the volume of lysate needed to obtain 20-40 µg of protein per sample.[5]
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the calculated volume of lysate with Laemmli sample buffer (to a 1x final concentration) and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's instructions.[5]
Immunoblotting and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5][6]
-
Incubate the membrane with the desired primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[5][6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer’s instructions and incubate the membrane for 1-5 minutes.[4]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (Total p53, Phospho-p53, p21) to the corresponding loading control band (β-actin or GAPDH) for each sample.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Experimental Workflow
The following diagram provides a visual overview of the Western blot protocol.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies to Activate p53 [mdpi.com]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis | MDPI [mdpi.com]
- 10. p53 transactivation and protein accumulation are independently regulated by UV light in different phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring RO2443 Efficacy in Tumor Spheroids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models in cancer research and drug development due to their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. This application note provides a detailed protocol for assessing the efficacy of RO2443, a potent small molecule inhibitor of the MDM2-p53 interaction, in tumor spheroid models. By preventing the MDM2-mediated degradation of the tumor suppressor protein p53, this compound can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This protocol outlines methods for spheroid formation, drug treatment, and the subsequent evaluation of cell viability, apoptosis, and spheroid growth, providing a comprehensive framework for characterizing the anti-tumor activity of this compound in a physiologically relevant context.
Data Presentation: Efficacy of MDM2 Inhibitors in Tumor Spheroids
Table 1: Effect of the MDM2 Inhibitor Nutlin-3a on Retinoblastoma Spheroid Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Reduction in Viable Cells |
| Y79 | Nutlin-3a | 5 | 24 | Significant |
| Y79 | Nutlin-3a | 10 | 24 | Significant (p < 0.01) |
| Weri-Rb1 | Nutlin-3a | 5 | 72 | Significant |
| Weri-Rb1 | Nutlin-3a | 10 | 72 | Significant |
Data adapted from a study on the anticancer activity of Nutlin-3a in 2D and 3D retinoblastoma cell models.[2]
Table 2: Impact of the MDM2/X-p53 Antagonist PM2 on Tumor Spheroid Growth
| Cell Line | Treatment | Concentration (µM) | Observation Period (days) | Outcome |
| HCT116 | PM2 | 20 | 14 | Significant impairment of spheroid growth |
| UM-SCC-74B | PM2 | 20 | 10 | Reduction in spheroid size compared to initial size |
This data illustrates the growth inhibitory effects of a stapled MDM2/X-p53 antagonist as a monotherapy in 3D multicellular tumor spheroid assays.[1]
Experimental Protocols
Protocol 1: Tumor Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Tumor spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Serological pipettes and pipette tips
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).
-
After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Viability using a Luminescent Cell Viability Assay
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to quantify cell viability.
Materials:
-
This compound-treated tumor spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing spheroids and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Quantification of Apoptosis using a Caspase-Glo® 3/7 Assay
This protocol measures caspase-3 and -7 activities, key biomarkers of apoptosis.
Materials:
-
This compound-treated tumor spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Follow the same initial steps as in Protocol 3 to equilibrate the plate and reagent.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Measurement of Spheroid Size and Morphology
Materials:
-
This compound-treated tumor spheroids in a 96-well plate
-
Inverted microscope with a camera and imaging software
Procedure:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use imaging software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Plot the change in spheroid volume over time for each treatment condition to assess the growth inhibitory effects of this compound.
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
Caption: Workflow for assessing this compound efficacy in tumor spheroids.
References
Application Note: RO2443 for High-Throughput Screening of p53-MDM2/MDMX Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note on Target Specificity: Initial inquiries may associate compounds with a "RO" prefix with the mTOR/p70S6K signaling pathway. However, based on extensive chemical and biological data, RO2443 (CAS 1416663-79-0) is definitively characterized as a dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. It does not target the p70S6K kinase. This document provides protocols and data relevant to its established mechanism of action.
Introduction
The tumor suppressor protein p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis, earning it the name "guardian of the genome".[1] In many cancers that retain wild-type p53, its function is abrogated by overexpression of its primary negative regulators, MDM2 and MDMX.[2][3] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] Disrupting the p53-MDM2/MDMX interaction is a validated therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[4]
This compound is a potent, dual antagonist of both MDM2 and MDMX.[5][6] It represents an important chemical tool for studying the p53 signaling pathway and serves as a valuable control compound in high-throughput screening (HTS) campaigns designed to discover novel inhibitors of this critical protein-protein interaction.
Mechanism of Action
Unlike classic inhibitors that simply occupy the p53-binding pocket on MDM2, this compound has a unique mechanism. Structural studies have revealed that this compound binds to the p53 pockets of MDM2 and MDMX and induces their homo- and/or heterodimerization.[7][8] This inhibitor-induced dimerization occludes the p53 binding site, effectively sequestering MDM2 and MDMX and preventing them from binding to and inhibiting p53. The liberated p53 is stabilized, leading to the activation of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]
Figure 1: Mechanism of p53 activation by this compound.
Quantitative Data
This compound was identified through high-throughput screening as a potent, dual inhibitor of both MDM2 and MDMX.[7] Its equipotent activity against both negative regulators is a key feature.
| Parameter | Value (IC50) | Assay Type | Reference |
| p53-MDM2 Interaction | 33 nM | Biochemical Binding Assay | [6][7] |
| p53-MDMX Interaction | 41 nM | Biochemical Binding Assay | [6][7] |
Note on Solubility: A significant limitation of this compound is its poor aqueous solubility, which hinders its assessment in cellular assays.[6][7] A more soluble analog, RO-5963, was subsequently developed for improved cellular and in vivo activity.[7] For in vitro biochemical assays, this compound remains an excellent tool compound.
Protocols for High-Throughput Screening Assays
The following protocols describe HTS-compatible assays to identify and characterize inhibitors of the p53-MDM2/MDMX interaction, using this compound as a reference compound.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay is a robust and widely used method for HTS of protein-protein interaction inhibitors.[9][10][11] It measures the disruption of the interaction between MDM2 (or MDMX) and a fluorescently labeled p53-derived peptide.
Figure 2: Workflow for an FP-based p53-MDM2/MDMX competition assay.
Materials:
-
Recombinant human MDM2 or MDMX protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53(14-29)).
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.
-
This compound (positive control).
-
Test compounds library.
-
Low-volume, black, 384-well assay plates.
-
Microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer.
-
Dispense 1 µL of test compounds and this compound dilutions into the assay plate. Include vehicle control (DMSO) wells.
-
-
Protein Addition:
-
Dilute MDM2 or MDMX protein to its final working concentration (e.g., 20 nM) in assay buffer.
-
Add 10 µL of the diluted protein to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition:
-
Dilute the fluorescent p53 peptide tracer to its final working concentration (e.g., 10 nM) in assay buffer.
-
Add 10 µL of the diluted tracer to each well to initiate the binding reaction.
-
-
Incubation and Readout:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in mP units) on a suitable plate reader.
-
-
Data Analysis:
-
Determine the assay window using high (tracer + protein) and low (tracer only) controls.
-
Normalize the data to the vehicle control (0% inhibition) and a saturating concentration of this compound (100% inhibition).
-
Plot dose-response curves and calculate IC50 values for hit compounds.
-
Cell-Based p53-Dependent Reporter Assay
This secondary assay confirms that hit compounds can activate the p53 pathway in a cellular context. It uses a cell line (e.g., HCT116 p53+/+) engineered with a p53-responsive element (p53RE) driving the expression of a reporter gene (e.g., Luciferase).
Figure 3: Workflow for a cell-based p53 reporter assay.
Materials:
-
p53-reporter cell line (e.g., SJSA-1 or HCT116 with a p21 or MDM2 promoter-luciferase construct).
-
p53-null or mutant cell line for counter-screening (e.g., SW480).
-
384-well solid white tissue culture plates.
-
Complete cell culture medium.
-
RO-5963 (soluble analog of this compound, positive control) or other known MDM2 inhibitors (e.g., Nutlin-3a).
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Seed the reporter cells into 384-well white plates at an optimized density.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls.
-
Add compounds to the cells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 18-24 hours to allow for p53-dependent transcription and reporter protein expression.
-
-
Assay and Readout:
-
Equilibrate the plates and luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot dose-response curves and calculate EC50 values (the concentration for 50% maximal activation).
-
Confirm p53-dependence by demonstrating a lack of activity in p53-null/mutant cells.
-
Conclusion
This compound is a potent and specific dual inhibitor of the p53-MDM2 and p53-MDMX interactions. Its unique dimer-inducing mechanism of action makes it a valuable chemical probe for studying p53 biology. While its poor solubility limits its use in cellular assays, it serves as an excellent positive control for in vitro HTS assays, such as Fluorescence Polarization, aimed at discovering novel modulators of this critical cancer pathway. The protocols outlined here provide robust frameworks for primary screening and secondary validation of compounds targeting the reactivation of the p53 tumor suppressor.
References
- 1. excli.de [excli.de]
- 2. researchgate.net [researchgate.net]
- 3. MDMX overexpression prevents p53 activation by the MDM2 inhibitor Nutlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 5. medkoo.com [medkoo.com]
- 6. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RO2443 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO2443, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Improving this compound Dissolution in DMSO
Researchers may encounter difficulties in fully dissolving this compound in DMSO or experience precipitation of the compound. This guide offers a systematic approach to troubleshoot and enhance the solubility of this compound for consistent and reliable experimental results.
Problem: this compound powder is not fully dissolving in DMSO at the desired concentration.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify DMSO Quality | DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for organic compounds.[1] | Use fresh, anhydrous, high-purity (≥99.9%) DMSO.[1] Store DMSO in a tightly sealed container in a dry environment.[1] |
| 2. Gentle Heating | Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy of the compound, enhancing solubility.[2] | Warm the solution in a water bath at a controlled temperature (e.g., 30-40°C) for 5-10 minutes. Avoid excessive heat to prevent compound degradation.[3] |
| 3. Sonication | Ultrasonic energy can help to break down compound aggregates and facilitate dissolution.[4] | Place the vial containing the this compound/DMSO mixture in a sonicator bath for short intervals (e.g., 5-15 minutes).[3] Monitor the solution for clarity. |
| 4. Vortexing | Vigorous mixing ensures that the compound is well-dispersed in the solvent, increasing the surface area for dissolution. | Vortex the solution vigorously for 1-2 minutes after adding DMSO to the this compound powder.[3] |
| 5. Incremental Solubilization | Adding the solvent in stages can aid in the dissolution process. | Add a portion of the total DMSO volume, vortex, and then add the remaining solvent to reach the final desired concentration. |
| 6. Lower the Stock Concentration | The desired concentration may exceed the solubility limit of this compound in DMSO under your specific laboratory conditions. | Prepare a more dilute stock solution. While the reported solubility is 10 mM, starting with a lower concentration (e.g., 5 mM) may be necessary.[1] |
Problem: this compound precipitates out of solution after being stored.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Storage Conditions | Improper storage, especially at low temperatures, can lead to crystallization and precipitation.[5] Freeze-thaw cycles increase the likelihood of crystallization.[6] | Store the this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][7] |
| 2. Time in Solution | Some compounds have a limited time window during which they remain fully dissolved at room temperature before crystallization begins.[6] | Prepare fresh stock solutions for each experiment whenever possible. Avoid using stock solutions that have been stored for extended periods. |
| 3. Check for Supersaturation | A solution may initially appear clear but be in a supersaturated state, leading to precipitation over time. | After initial dissolution, visually inspect the solution for any signs of cloudiness or particulate matter before storage. |
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 10 mM. However, achieving this concentration may depend on the specific batch of the compound and the quality of the DMSO used.
Q2: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out" or precipitation upon dilution.[1] To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in DMSO first, to lower the concentration before adding the final, most diluted sample to your aqueous medium. This gradual reduction in DMSO concentration can help keep the compound in solution.[1] Additionally, ensure rapid and even dispersion by adding the stock dropwise while vortexing or gently mixing the medium.[3]
Q3: Can I use solvents other than DMSO to dissolve this compound?
Q4: Does the crystalline form of this compound affect its solubility?
A4: Yes, the crystalline form of a compound can significantly impact its solubility.[6] Amorphous forms are generally more soluble than highly stable crystalline forms.[5] If you are consistently facing solubility issues, it might be related to the specific crystalline polymorph of the this compound batch.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent dual antagonist of MDM2 and MDMX. It inhibits the binding of these proteins to p53, thereby activating the p53 pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 401.80 g/mol )[7]
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.018 mg of this compound.
-
Adding Solvent: Add the calculated amount of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes to ensure the powder is well-dispersed.[3]
-
Aiding Dissolution (if necessary): If the compound is not fully dissolved, use one of the following methods:
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound in DMSO.
Caption: Simplified signaling pathway of this compound action.
References
RO2443 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RO2443, a dual inhibitor of MDM2 and MDMX, in cell culture experiments. Due to its challenging physicochemical properties, particularly its low aqueous solubility, this guide offers troubleshooting strategies and detailed protocols to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions.[1][2] By disrupting these interactions, this compound prevents the p53 tumor suppressor protein from being targeted for degradation by MDM2 and inhibited by MDMX. This leads to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: What are the main challenges when working with this compound in cell culture?
The primary challenge with this compound is its poor water solubility.[3][4] While it is soluble in organic solvents like DMSO, it has a strong tendency to precipitate when diluted into aqueous cell culture media. This precipitation can lead to inaccurate dosing, loss of compound activity, and potential cytotoxicity unrelated to its intended mechanism of action.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides potential causes and solutions to help you troubleshoot and prevent this problem.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous media. | - Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium.- Add the this compound stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion.- Keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize solvent toxicity and precipitation. |
| Concentration Exceeds Solubility Limit: The final working concentration of this compound is higher than its solubility in the specific cell culture medium. | - Determine the empirical solubility of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation.- Start with a lower working concentration and titrate up to the desired effective concentration while monitoring for precipitation. | |
| Precipitation Over Time in the Incubator | Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. | - Ensure the incubator maintains a stable temperature (37°C).- Pre-warm all solutions, including cell culture media and this compound dilutions, to 37°C before mixing and adding to cells. |
| pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism, affecting compound solubility. | - Use a cell culture medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.- Monitor the pH of the culture medium throughout the experiment. | |
| Interaction with Media Components: Components in the serum or media supplements (e.g., proteins, salts) can interact with this compound and reduce its solubility. | - If using serum, consider reducing the serum percentage or using a serum-free medium if compatible with your cell line.- Test the solubility of this compound in the basal medium versus the complete medium to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Dilutions and Treatment of Cells
This protocol is a general guideline. The optimal final concentration of this compound must be determined experimentally for each cell line and assay.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Cells seeded in appropriate culture vessels
-
-
Procedure:
-
Prepare Intermediate Dilutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to create a range of intermediate concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first dilute the stock 1:10 in media (to 1 mM) and then 1:10 again (to 100 µM). It is crucial to add the DMSO stock to the media and mix immediately.
-
-
Prepare Final Working Concentrations:
-
Further dilute the intermediate solutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for treating the cells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of media, add 100 µL of a 100 µM intermediate solution.
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add the media containing the final this compound concentrations to the respective wells.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired experimental duration.
-
Important Consideration: Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MDM2/MDMX, activating p53.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
troubleshooting RO2443 in vitro experiments
This guide provides troubleshooting advice and answers to frequently asked questions for the in vitro use of RO2443, a hypothetical selective inhibitor of the mTORC1 complex. The information herein is based on common scenarios encountered with similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the mTORC1 kinase complex. It exerts its effect by binding to the kinase domain of mTOR within the mTORC1 complex, thereby preventing the phosphorylation of its key downstream substrates, such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell cycle progression.
2. How should I dissolve and store this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide) and Ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Note that high concentrations of DMSO can be toxic to cells; it is advisable to keep the final DMSO concentration in the culture medium below 0.1%.
3. What is the recommended concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your system. A typical starting range for a dose-response experiment is from 1 nM to 10 µM.
4. How long should I treat my cells with this compound?
The required treatment duration depends on the biological question and the endpoint being measured.
-
Signaling Pathway Inhibition: To observe the inhibition of downstream targets like p-p70S6K, a short treatment of 1-4 hours is often sufficient.
-
Cell Viability/Proliferation: To assess effects on cell growth or viability (e.g., via MTT or colony formation assays), a longer treatment of 24-72 hours is typically necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p-p70S6K or p-4E-BP1 observed in Western Blot. | 1. Inactive Compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 2. Insufficient Concentration: The concentration used may be too low for the specific cell line. 3. Insufficient Treatment Time: The treatment duration may be too short. 4. Cell Line Insensitivity: The cell line may have mutations that confer resistance to mTORC1 inhibition. | 1. Use a fresh aliquot of the this compound stock solution. 2. Perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration. 3. Increase the treatment time (e.g., try 2, 4, and 6 hours). 4. Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line. Consider using a positive control cell line known to be sensitive to mTOR inhibitors. |
| High variability between replicates in cell viability assays. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Compound Precipitation: this compound may precipitate in the culture medium at high concentrations. 3. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly, affecting cell growth. | 1. Ensure thorough cell mixing before seeding and use a calibrated multichannel pipette. 2. Visually inspect the medium for any signs of precipitation after adding this compound. If observed, prepare a new dilution series. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium instead. |
| Unexpected cell death at low concentrations. | 1. Off-Target Effects: The compound may have unintended targets at certain concentrations. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Contamination: The compound stock or culture may be contaminated. | 1. Review literature for known off-target effects of similar inhibitors. Consider testing the effect of this compound in a cell line where mTORC1 is not active. 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only) at the highest concentration used. 3. Use sterile techniques and check for signs of contamination. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| A549 | Lung Cancer | 250 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Cell Type | Recommended Concentration Range | Treatment Time |
| Western Blot (p-p70S6K) | MCF-7 | 10 nM - 1 µM | 2 hours |
| Cell Viability (MTT) | PC-3 | 10 nM - 10 µM | 72 hours |
| Immunofluorescence | U-87 MG | 50 nM - 500 nM | 4 hours |
Experimental Protocols
1. Protocol: Western Blot for p-p70S6K Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 MCF-7 cells in 10 cm dishes and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 2 hours. Include a vehicle control (DMSO).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
2. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 PC-3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., a 10-point serial dilution starting from 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Technical Support Center: Optimizing RO2443 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO2443 in animal studies. Given the limited publicly available in vivo data for this compound due to its poor water solubility, this guide also incorporates data from its more soluble analog, RO-5963, and other dual MDM2/MDMX inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that targets the protein-protein interactions of p53 with both murine double minute 2 (MDM2) and murine double minute X (MDMX). By disrupting these interactions, this compound is designed to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What are the known challenges with using this compound in in vivo studies?
The primary challenge reported for this compound is its poor water solubility. This characteristic can significantly hinder the preparation of formulations suitable for in vivo administration and may lead to low bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.
Q3: Is there a more soluble alternative to this compound?
Yes, a close analog, RO-5963, was developed to address the poor solubility of this compound. RO-5963 exhibits similar in vitro potency as a dual MDM2/MDMX inhibitor but has substantially improved solubility, making it a more suitable candidate for in vivo studies.[1][2]
Q4: What is the recommended starting dosage for a dual MDM2/MDMX inhibitor in a mouse xenograft model?
While direct dosage data for this compound is unavailable, studies with other dual MDM2/MDMX inhibitors and p53 activators can provide guidance. For instance, the stapled peptide dual inhibitor ALRN-6924 has been used in mice at doses of 5-10 mg/kg administered intravenously twice weekly.[3] For small molecule MDM2 inhibitors like Nutlin-3, oral doses have ranged from 50 to 200 mg/kg, administered once or twice daily.[4][5][6] A pilot dose-escalation study is highly recommended to determine the optimal dose for your specific animal model and tumor type.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound for in vivo formulation. | This compound has inherently low water solubility. | Consider using a formulation with co-solvents such as DMSO, PEG300, and Tween 80. For example, a formulation for the analogous compound Nutlin-3 involves 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[7] It is critical to perform small-scale formulation tests to ensure stability and solubility before preparing a large batch. Alternatively, consider using the more soluble analog, RO-5963. |
| Low or inconsistent tumor growth inhibition. | - Insufficient drug exposure due to poor bioavailability.- The tumor model may be resistant to p53 activation (e.g., p53 mutant).- Suboptimal dosing schedule. | - Confirm the p53 status of your cancer cell line. Dual MDM2/MDMX inhibitors are most effective in wild-type p53 models.- Increase the dosing frequency (e.g., from once to twice daily for oral administration, if tolerated).- Conduct a pharmacokinetic study to determine the plasma and tumor concentrations of the compound.- Consider an alternative route of administration (e.g., intraperitoneal or intravenous if a suitable formulation can be developed). |
| Observed toxicity in animal models (e.g., weight loss, lethargy). | The dose may be too high, leading to on-target toxicity in normal tissues with wild-type p53. | - Reduce the dosage or the frequency of administration.- Monitor animal health closely, including daily body weight measurements.- Consider a cyclical dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.- Review the literature for toxicity profiles of similar compounds. |
Data Summary: In Vivo Studies of Analogous Compounds
Table 1: Summary of In Vivo Dosage and Administration for MDM2/p53 Pathway Activators in Mice
| Compound | Class | Animal Model | Dosage | Administration Route | Reference |
| Nutlin-3 | MDM2 Inhibitor | Nude mice with neuroblastoma xenografts | 200 mg/kg, twice daily | Oral gavage | [4] |
| Nutlin-3 | MDM2 Inhibitor | Nude mice with HCT116 xenografts | 25 mg/kg, once daily | Intraperitoneal | [7] |
| ALRN-6924 | Dual MDM2/MDMX Inhibitor (stapled peptide) | Nude mice with breast cancer xenografts | 5-10 mg/kg, twice weekly | Intravenous | [3] |
| ALRN-6924 | Dual MDM2/MDMX Inhibitor (stapled peptide) | Mice | 2.4 mg/kg, daily for 5 days | Not specified | [8] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study for a Dual MDM2/MDMX Inhibitor in a Subcutaneous Xenograft Mouse Model (Based on Nutlin-3 and ALRN-6924 Studies)
-
Cell Culture and Implantation:
-
Culture a human cancer cell line with wild-type p53 (e.g., MCF-7, HCT116) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[5]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
For a small molecule like this compound/RO-5963 (requires optimization): Prepare a formulation for oral gavage or intraperitoneal injection. A potential starting formulation could be based on Nutlin-3: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Administration: Administer the compound at a predetermined dose (e.g., starting at a low dose of 25-50 mg/kg for oral administration, based on Nutlin-3 data) and schedule (e.g., once or twice daily). The control group should receive the vehicle solution.[5][7]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size, or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for p53, p21, and apoptosis markers like cleaved caspase-3).
-
Visualizations
Caption: Mechanism of action of this compound in activating the p53 pathway.
Caption: A general experimental workflow for in vivo efficacy studies.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming RO2443 Poor Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of RO2443, a dual inhibitor of MDM2 and MDMX.
Troubleshooting Guide
Issue: Low or Inconsistent In Vitro Cellular Activity
You may be observing lower than expected potency or high variability in your cell-based assays due to the poor aqueous solubility of this compound.
Possible Cause: Precipitation of this compound in aqueous cell culture media.
Solutions:
-
Optimize Stock Solution and Dosing:
-
Ensure this compound is fully dissolved in a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution.
-
When diluting the stock solution into your aqueous assay medium, use a stepwise dilution process and vortex thoroughly between each step to minimize precipitation.
-
Consider the final concentration of the organic solvent in your assay medium, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
Incorporate Solubilizing Excipients:
-
For in vitro studies, consider the use of solubilizing agents such as cyclodextrins to enhance the aqueous solubility of this compound. These can form inclusion complexes with the drug, improving its stability in culture media.
-
Issue: Poor In Vivo Efficacy Despite High In Vitro Potency
Promising in vitro results that do not translate to in vivo models are a common hurdle for compounds with poor bioavailability.
Possible Cause: Limited absorption from the gastrointestinal tract after oral administration, or rapid metabolism and clearance.
Solutions:
-
Formulation Strategies to Enhance Oral Absorption:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][2][3][4] This can be achieved by dispersing this compound in a polymer matrix.
-
Lipid-Based Formulations: For lipophilic drugs like this compound, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form.[5][6]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption and tumor targeting.[7][8]
-
-
Chemical Modification (Prodrug Approach):
-
Synthesizing a more water-soluble prodrug of this compound can improve its absorption. This involves chemically modifying the this compound molecule with a promoiety that is cleaved in vivo to release the active drug.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound's poor bioavailability?
A1: The primary reason for this compound's poor bioavailability is its low aqueous solubility. This characteristic limits its dissolution in gastrointestinal fluids, which is a critical step for absorption into the bloodstream after oral administration.
Q2: Which formulation strategy is best for improving the oral bioavailability of this compound?
A2: The optimal strategy depends on various factors, including the desired dosage form, the specific experimental model, and available resources. A decision-making workflow is provided below to guide your selection.
Q3: How does this compound exert its therapeutic effect?
A3: this compound is a dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. By binding to MDM2 and MDMX, it prevents them from negatively regulating the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)
This protocol describes the preparation of an ASD of this compound using a solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve 100 mg of this compound and 200 mg of PVP/VA 64 in a mixture of 10 mL DCM and 2 mL methanol.
-
Stir the solution until both components are fully dissolved.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the film from the flask.
-
Dry the resulting solid under vacuum at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting powder should be characterized for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Assess the improvement in dissolution rate compared to crystalline this compound.
-
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the formulation of a liquid SEDDS for oral administration.
Materials:
-
This compound
-
Caprylic/capric triglyceride (e.g., Miglyol® 812) (Oil phase)
-
Polyoxyl 35 castor oil (e.g., Kolliphor® EL) (Surfactant)
-
Propylene glycol (Cosolvent)
-
Magnetic stirrer
Procedure:
-
Screening for Solubility:
-
Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the optimal components.
-
-
Formulation Preparation:
-
Prepare a mixture of the oil, surfactant, and cosolvent in a predetermined ratio (e.g., 30:50:20 w/w/w).
-
Heat the mixture to 40°C on a magnetic stirrer.
-
Add the desired amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.
-
In vitro drug release: Perform a dissolution test to evaluate the release of this compound from the SEDDS formulation.
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the formulation of this compound into polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous phase.
-
Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4 hours to allow the DCM to evaporate.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step twice.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
-
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in physicochemical and pharmacokinetic properties of this compound with different formulation strategies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Aqueous Solubility (µg/mL) | Dissolution Rate (% in 30 min) |
| Crystalline this compound | < 1 | < 5 |
| This compound ASD (1:2 drug:polymer) | 25 | 70 |
| This compound SEDDS | Forms microemulsion | > 90 |
| This compound Nanoparticles | Dispersible | > 80 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound (in suspension) | 50 | 50 | 4 | 200 | 100 |
| This compound ASD | 50 | 250 | 2 | 1200 | 600 |
| This compound SEDDS | 50 | 400 | 1.5 | 2000 | 1000 |
| This compound Nanoparticles | 50 | 300 | 2 | 1600 | 800 |
References
- 1. lonza.com [lonza.com]
- 2. C&EN White Papers | Increasing the bioavailability of oncology drugs with amorphous solid dosage formulations [connect.discoveracs.org]
- 3. mdpi.com [mdpi.com]
- 4. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Nanoparticle-Mediated Delivery of Novel MDM2/MDM4 Heterodimer Peptide Inhibitors to Enhance 5-Fluorouracil Nucleolar Stress in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. Upregulation of p53 through induction of MDM2 degradation: Amino acid prodrugs of anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
RO2443 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO2443, a dual inhibitor of MDM2 and MDMX. This guide focuses on addressing potential issues related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to its poor water solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). A concentration of 10 mM in DMSO has been reported.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C (for months to years). For short-term storage, 0-4°C is acceptable (for days to weeks). Stock solutions in DMSO should be stored at -20°C for long-term storage (months) and can be kept at 0-4°C for short-term use (days to weeks).
Q3: How can I assess the stability of this compound in my aqueous experimental buffer?
A3: A stability study should be performed by incubating this compound in your specific aqueous buffer at the desired experimental temperature. Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and the concentration of intact this compound should be quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What factors can affect the stability of this compound in aqueous solutions?
A4: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Presence of oxidizing or reducing agents: Components of your buffer could potentially react with this compound.
-
Enzymatic degradation: If using cell lysates or other biological matrices, enzymes could metabolize the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your experimental system. Sonication may help in initial dissolution, but precipitation may still occur over time. |
| Loss of this compound activity over the course of a long experiment. | This compound is degrading in the aqueous experimental buffer. | Perform a stability study to determine the half-life of this compound under your specific experimental conditions (temperature, pH, buffer composition). If degradation is significant, shorten the experiment duration or add freshly prepared this compound at specific intervals. |
| Inconsistent experimental results. | Variability in the preparation of this compound working solutions. Degradation of this compound during storage or handling. | Prepare fresh working solutions from a validated stock solution for each experiment. Ensure consistent and appropriate storage of stock solutions. Minimize the time working solutions are kept at room temperature or in aqueous buffers before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound into one or more new chemical entities. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help in identifying the unknown peaks and understanding the degradation pathway. |
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Dimethyl Sulfoxide (DMSO), analytical grade
- Aqueous buffer of interest (e.g., Phosphate Buffered Saline, Tris buffer)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Incubator or water bath
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Working Solution: Dilute the this compound stock solution into the aqueous buffer of interest to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.5%) and does not affect the stability or your assay.
- Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C). Protect the solution from light if photostability is a concern.
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the working solution. The 0-hour time point represents the initial concentration.
- Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to the aliquot. This will precipitate proteins if present and stop further degradation. Store the samples at -20°C or -80°C until analysis.
- Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the intact this compound.
- Data Analysis: Plot the concentration or the percentage of remaining this compound against time. From this plot, you can determine the rate of degradation and the half-life (t½) of this compound in your specific aqueous solution.
Quantitative Data Summary
As specific quantitative stability data for this compound in various aqueous solutions is not publicly available, researchers should generate this data using the protocol above. The results can be summarized in a table similar to the one below for easy comparison.
| Buffer System | pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products (if identified) |
| Example: PBS | 7.4 | 37 | Data to be determined | Data to be determined |
| Example: Tris-HCl | 8.0 | 25 | Data to be determined | Data to be determined |
| Your Buffer | Your pH | Your Temp | Data to be determined | Data to be determined |
Visualizations
Signaling Pathway
This compound is a dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. Under normal physiological conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX also binds to and inhibits p53's transcriptional activity. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the inactivation of p53. This compound binds to MDM2 and MDMX, inducing their dimerization and preventing their interaction with p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in an aqueous solution.
Technical Support Center: RO2443 Experiments
Welcome to the technical support center for RO2443. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this dual inhibitor of MDM2 and MDMX. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule that functions as a dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. By binding to the p53-binding pockets of both MDM2 and MDMX, this compound prevents these proteins from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and activation of p53, which in turn transcriptionally upregulates its target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. A key feature of this compound's mechanism is its ability to induce the dimerization of MDM2 and MDMX.
Q2: What is the primary known issue when working with this compound in experiments?
A significant challenge in working with this compound is its poor water solubility. This property can lead to difficulties in preparing stock solutions, achieving desired concentrations in cell culture media, and may result in compound precipitation, which can affect experimental reproducibility and accuracy. Careful attention to solubilization and dispersion is critical for obtaining reliable results.
Q3: What are the expected cellular effects after treating cancer cells with this compound?
In cancer cells with wild-type p53, treatment with this compound is expected to:
-
Increase the protein levels of p53.
-
Upregulate the expression of p53 target genes, such as p21 (CDKN1A), PUMA (BBC3), and BAX.
-
Induce cell cycle arrest, often at the G1 or G2/M phase.
-
Promote apoptosis (programmed cell death).
Q4: In which cancer cell lines is this compound expected to be effective?
This compound is most effective in cancer cell lines that possess wild-type p53 and exhibit overexpression of MDM2 or MDMX. Its dual inhibitory activity makes it particularly relevant for tumors where MDMX levels are high, which can confer resistance to MDM2-selective inhibitors.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments with this compound.
Issue 1: Low or no observable cellular activity (e.g., no increase in p53 levels, no cell death).
-
Potential Cause: Poor Compound Solubility and Bioavailability
-
Solution: Due to its poor water solubility, this compound may precipitate out of the cell culture medium.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working concentrations, dilute the DMSO stock solution directly into pre-warmed complete cell culture medium. The final concentration of DMSO in the medium should ideally be kept below 0.5% to minimize solvent toxicity.
-
Visual Inspection: After adding this compound to the cell culture medium, visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a slightly higher DMSO concentration if tolerated by your cell line.
-
Sonication: Briefly sonicating the final working solution can sometimes help to improve the dispersion of the compound.
-
-
-
Potential Cause: p53 Status of the Cell Line
-
Solution: The activity of this compound is dependent on the presence of wild-type p53. Confirm the p53 status of your cell line through sequencing or by checking the literature and cell line databases (e.g., ATCC, IARC TP53 Database). If the cells are p53-mutant or null, this compound is not expected to be effective.
-
-
Potential Cause: Sub-optimal Compound Concentration or Incubation Time
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. We recommend a starting range of 0.1 µM to 10 µM. Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing p53 activation and downstream effects.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent Compound Solubilization
-
Solution: Ensure a standardized and consistent procedure for preparing and diluting this compound for every experiment. Inconsistent solubilization can lead to significant variations in the effective concentration of the compound in each well or dish.
-
-
Potential Cause: Cell Culture Conditions
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Variations in these parameters can affect the cellular response to treatment.
-
Logical Troubleshooting Workflow
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the expected outcomes on p53 pathway activation.
| Parameter | Target | Value |
| IC50 | MDM2 | 33 nM |
| IC50 | MDMX | 41 nM |
| Table 1: In vitro inhibitory activity of this compound. |
| Target Gene | Expected Change in Expression | Method of Detection |
| p53 | Increase in protein level (stabilization) | Western Blot |
| p21 (CDKN1A) | Upregulation of mRNA and protein levels | qRT-PCR, Western Blot |
| PUMA (BBC3) | Upregulation of mRNA and protein levels | qRT-PCR, Western Blot |
| BAX | Upregulation of mRNA and protein levels | qRT-PCR, Western Blot |
| Table 2: Expected effects of this compound on p53 and its downstream targets in wild-type p53 cancer cells. |
Experimental Protocols
The following protocols provide a general framework for cell-based assays with this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis for p53 Pathway Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the determined optimal time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
Signaling Pathway Diagram
Technical Support Center: RO2443
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of RO2443, a potent dual inhibitor of MDM2 and MDMX. Here you will find guidance on alternative solvents, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently antagonizes the interaction of both Murine Double Minute 2 (MDM2) and MDMX with the tumor suppressor protein p53.[1] By blocking these interactions, this compound stabilizes p53, leading to the activation of p53 signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4] Due to its poor water solubility, DMSO is essential for preparing stock solutions.
Q3: Can I use solvents other than DMSO for my experiments?
A3: While DMSO is the most common solvent, other organic solvents may be used depending on the experimental requirements and tolerance of the cell line. However, it is crucial to be aware of the potential for lower solubility and the impact of the solvent on your assay. Always perform a solubility test and a vehicle control experiment to ensure the solvent does not interfere with your results.
Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide: Compound Precipitation in Cell Culture Media below for detailed solutions.
Q5: How should I store this compound stock solutions?
A5: Following reconstitution in DMSO, it is recommended to create single-use aliquots and store them at -20°C. Stock solutions are generally stable for up to 6 months when stored under these conditions.[4] Avoid repeated freeze-thaw cycles.
Alternative Solvents for this compound
Data Presentation: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High (e.g., ≥ 150 mg/mL for analog RO-5963)[3] |
| Ethanol (EtOH) | C₂H₅OH | Moderate |
| Methanol (MeOH) | CH₃OH | Moderate |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Moderate to High |
| Acetonitrile (ACN) | C₂H₃N | Low to Moderate |
| Water | H₂O | Poor/Insoluble[1] |
Note: "High," "Moderate," and "Low" are qualitative estimates. Researchers should determine the precise solubility for their specific experimental needs.
Troubleshooting Guides
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
| Problem | Possible Cause | Solution |
| Immediate cloudiness or precipitation upon adding stock solution to media. | Solvent Shock: The rapid change in solvent environment causes the compound to crash out of solution. | 1. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%).2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium.3. Slow Addition and Mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. |
| Precipitate forms over time in the incubator. | Low Solubility at 37°C: The compound may be less soluble at the incubation temperature compared to room temperature. | 1. Lower Working Concentration: If experimentally feasible, reduce the final concentration of this compound.2. Incorporate Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible solubilizing agent like PEG300 or Tween-80 to the final medium can improve solubility.[3] This must be validated to ensure it does not affect cell health or the experimental outcome. |
| Inconsistent precipitation between experiments. | Stock Solution Integrity: Repeated freeze-thaw cycles can lead to compound degradation or precipitation within the stock solution. | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of your stock solution for each experiment.2. Centrifuge Stock Solution: Before taking an aliquot, briefly centrifuge the stock vial to pellet any micro-precipitates that may have formed during storage. Use the supernatant for your experiment. |
Experimental Protocols
Experimental Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell culture-grade DMSO
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for a cell-based assay using this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits MDM2 and MDMX, leading to p53 activation.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RO2443 Technical Support Center: Ensuring Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of RO2443 in stock solutions. Adhering to these protocols will help ensure the integrity, potency, and reliability of the compound in your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter with this compound stock solutions in a direct question-and-answer format.
FAQs
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is critical to use high-purity, anhydrous DMSO to prepare your stock solutions, as water content can promote degradation for many small molecules.
Q2: How should I store the solid this compound compound?
A2: The solid powder form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
Q3: What are the optimal storage conditions for my this compound DMSO stock solution?
A3: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is imperative to store solutions at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the stock solution in small, single-use aliquots.[2][3]
Q4: My stock solution has a precipitate after thawing. What should I do?
A4: Precipitation can occur when a compound's solubility decreases at lower temperatures. To resolve this, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[4][5] If the precipitate does not dissolve, it may indicate degradation, and the stock should be discarded.
Q5: I noticed a color change in my stock solution. Is it still usable?
A5: A change in the color of your stock solution often indicates chemical degradation, such as oxidation.[4] If you observe a color change, it is safest to discard the stock solution and prepare a fresh one to ensure the integrity of your experimental results.[4]
Q6: How long can I expect my this compound stock solution to be stable?
A6: If stored properly in single-use aliquots at -20°C or -80°C, a DMSO stock solution is typically stable for several months.[1][5] However, for sensitive experiments, preparing fresh solutions is always the best practice.[1] The solid compound has a shelf life of over three years when stored correctly.[1]
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| -20°C | Long-term (months to years) | Protect from moisture and light.[1] | ||
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks) | For immediate or very near-term use.[1] |
| -20°C or -80°C | Long-term (months) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1][2][3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Stock Solutions via HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect potential degradation products.[6][7]
1. Objective: To determine the stability of an this compound stock solution over time under various storage conditions.
2. Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reverse-phase C18 column (e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size)
3. Methodology:
-
Preparation of Time-Zero Sample:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately prepare an aliquot for analysis. Dilute the stock solution to a working concentration (e.g., 10-50 µM) in the initial mobile phase composition (e.g., 95:5 Water:ACN).
-
Analyze this "time-zero" sample immediately by HPLC to establish the initial purity and peak area, which corresponds to 100% integrity.[4]
-
-
Storage Conditions:
-
Dispense the remaining stock solution into multiple small, tightly sealed amber vials (to protect from light).
-
Store these aliquots under a matrix of conditions you wish to test, for example:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room Temperature (protected from light)
-
Room Temperature (exposed to ambient light)
-
-
-
Time Points:
-
At designated time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.[4]
-
-
HPLC Analysis:
-
Dilute the aged samples to the same working concentration as the time-zero sample.
-
Analyze each sample using a validated HPLC method. A typical starting point for a gradient method is:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), increase linearly to a high percentage (e.g., 95-100%) over 10-20 minutes to elute the compound and any more hydrophobic degradants.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor at a wavelength appropriate for this compound (determine by UV scan).
-
-
Record the chromatograms for each sample.
-
4. Data Analysis:
-
For each chromatogram, identify the peak corresponding to the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample using the peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions to prevent degradation.
References
Technical Support Center: RO2443 Cellular Uptake Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake of RO2443, a potent dual inhibitor of MDM2 and MDMX.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions. By binding to MDM2 and MDMX, this compound prevents the degradation of the tumor suppressor protein p53, leading to the activation of the p53 signaling pathway. This can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: We are observing low potency of this compound in our cell-based assays compared to its reported biochemical IC50 values. What could be the primary reason?
A2: A significant discrepancy between biochemical potency and cellular activity is often attributed to poor cellular permeability. This compound is known to have poor water solubility, which can limit its ability to cross the cell membrane and reach its intracellular targets, MDM2 and MDMX.[1] Factors such as the compound's physicochemical properties, including its hydrophobicity and potential for aggregation in aqueous media, can contribute to low cellular uptake.
Q3: What are the key physicochemical properties of this compound that influence its cellular uptake?
A3: While specific experimental data for this compound is limited in the public domain, its chemical structure (C20H14ClF2N3O2) suggests a relatively high molecular weight and a hydrophobic nature.[2] Key properties influencing uptake include:
-
Solubility: Poor aqueous solubility is a known issue for this compound and a major barrier to achieving effective intracellular concentrations.[1]
-
Lipophilicity (LogP): A high LogP value can lead to poor solubility in aqueous media and potential non-specific binding to proteins and plastics, but it is also a determinant of passive diffusion across the cell membrane.
-
Molecular Weight: A higher molecular weight can negatively impact passive diffusion across the cell membrane.
Q4: How can we improve the solubility of this compound for our in vitro experiments?
A4: To improve the solubility of this compound, consider the following approaches:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the co-solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or lipid-based carriers may be necessary. For in vitro work, Pluronic F-127 or other non-ionic surfactants can be cautiously tested for their ability to improve solubility without affecting cell health.
Q5: What experimental methods can be used to quantify the cellular uptake of this compound?
A5: Several methods can be employed to measure the intracellular concentration of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the unlabeled compound from cell lysates.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for quantification, although it may be less sensitive than LC-MS/MS.
-
Radiolabeled Compound: If a radiolabeled version of this compound is available, scintillation counting of cell lysates provides a very sensitive measure of uptake.
-
Fluorescent Labeling: A fluorescently labeled analog of this compound could be synthesized to visualize and quantify uptake using fluorescence microscopy or flow cytometry. However, the fluorescent tag may alter the compound's uptake properties.
Troubleshooting Guide: Low Cellular Uptake of this compound
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable intracellular this compound | Poor aqueous solubility and precipitation in media. | Prepare a fresh, high-concentration stock solution in 100% DMSO. Dilute the stock solution in pre-warmed cell culture medium with vigorous vortexing immediately before adding to cells. Visually inspect the medium for any signs of precipitation. |
| Non-specific binding to plasticware. | Use low-binding microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding. | |
| Active efflux by cellular transporters (e.g., P-glycoprotein). | Co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if intracellular accumulation increases. Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. | |
| Incorrect incubation time or temperature. | Optimize the incubation time by performing a time-course experiment (e.g., 1, 4, 8, 24 hours). Ensure all incubations are performed at 37°C, as cellular uptake is an energy-dependent process. | |
| High variability in uptake between replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and verify cell density and viability (e.g., using a trypan blue exclusion assay) prior to the experiment. |
| Incomplete cell lysis. | Use a robust lysis buffer (e.g., RIPA buffer) and ensure complete cell detachment and lysis through mechanical disruption (e.g., scraping, sonication) if necessary. | |
| Compound degradation. | Assess the stability of this compound in cell culture medium over the course of the experiment using LC-MS/MS. | |
| Discrepancy between uptake and biological effect | Subcellular sequestration. | This compound may be accumulating in cellular compartments other than the nucleus where its targets (MDM2/MDMX) are primarily located. Perform subcellular fractionation followed by LC-MS/MS analysis to determine the distribution of the compound. |
| Rapid metabolism. | Analyze cell lysates and culture supernatant for the presence of this compound metabolites using LC-MS/MS. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
Objective: To determine the intracellular concentration of this compound in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SJSA-1, which has MDM2 amplification)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Termination of Uptake: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the supernatant using a BCA assay for normalization.
-
Extraction: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard to the remaining supernatant. Vortex and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the intracellular concentration of this compound in units such as pmol/mg of protein.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation (A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound and control compounds to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
-
Assay Initiation (B to A):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound and control compounds to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the compounds in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
-
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Cellular Uptake |
| Molecular Weight | 401.8 g/mol | Moderate; may slightly hinder passive diffusion. |
| LogP (predicted) | 4.2 | High lipophilicity; may lead to poor aqueous solubility but favors membrane partitioning. |
| Aqueous Solubility | <1 µg/mL | Very low; a significant barrier to achieving effective concentrations for cellular uptake. |
| pKa (predicted) | 12.5 (basic) | Likely to be neutral at physiological pH. |
Table 2: Hypothetical Intracellular Concentration of this compound in SJSA-1 Cells (LC-MS/MS)
| Extracellular Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) |
| 1 | 4 | 5.2 ± 0.8 |
| 10 | 4 | 48.7 ± 6.1 |
| 10 | 24 | 85.3 ± 9.7 |
Table 3: Hypothetical Caco-2 Permeability Data for this compound
| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Atenolol | 0.5 | 0.6 | 1.2 | Low Permeability |
| Propranolol | 25.0 | 24.5 | 1.0 | High Permeability |
| This compound | 1.2 | 5.8 | 4.8 | Low Permeability, Efflux Substrate |
Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation.
Caption: Workflow for optimizing this compound cellular uptake.
References
Validation & Comparative
RO2443 vs. Nutlin-3a: A Comparative Guide to p53 Activation
In the landscape of cancer therapeutics, the reactivation of the tumor suppressor protein p53 stands as a cornerstone of targeted therapy. This guide provides a detailed, data-driven comparison of two small molecule inhibitors, RO2443 and Nutlin-3a, both of which function to activate p53 by disrupting its interaction with the negative regulator, Murine Double Minute 2 (MDM2). This objective analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and therapeutic strategy.
Mechanism of Action: A Tale of Two Specificities
Both this compound and Nutlin-3a are potent inhibitors of the p53-MDM2 interaction. However, they exhibit a key difference in their target specificity. Nutlin-3a is a highly selective inhibitor of the MDM2-p53 interaction.[1][2][3] In contrast, this compound is a dual inhibitor, targeting the interaction of p53 with both MDM2 and its homolog, MDMX (also known as MDM4).[4][5][6] This dual inhibitory action of this compound may offer a therapeutic advantage in cancers where MDMX is overexpressed, a scenario where MDM2-selective inhibitors like Nutlin-3a may be less effective.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Nutlin-3a against the p53-MDM2 and p53-MDMX interactions. The data is compiled from various biochemical assays. A close analog of this compound, RO-5963, is included for a more direct comparison of a water-soluble dual inhibitor with Nutlin-3a.
| Compound | Target | IC50 | Reference |
| This compound | MDM2-p53 | 33 nM | [5][7] |
| MDMX-p53 | 41 nM | [5][7] | |
| Nutlin-3a | MDM2-p53 | ~19 nM - 90 nM | [7] |
| MDMX-p53 | ~9 µM | [7] | |
| RO-5963 (analog of this compound) | MDM2-p53 | ~17 nM | [7] |
| MDMX-p53 | ~24 nM | [7] |
Note: The poor water solubility of this compound has been reported to be a limiting factor for the meaningful assessment of its cellular activity.[5] RO-5963 is a close analog with improved solubility.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and Nutlin-3a.
Western Blot for p53 Pathway Activation
Objective: To determine the effect of this compound and Nutlin-3a on the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7, A549)
-
This compound and Nutlin-3a stock solutions (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Nutlin-3a, or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Objective: To assess the ability of this compound and Nutlin-3a to disrupt the interaction between p53 and MDM2 in cells.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Anti-p53 antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Anti-MDM2 and anti-p53 antibodies for Western blot
Procedure:
-
Pre-clearing Lysates (Optional): Incubate cell lysates with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against MDM2 and p53. A decrease in the amount of MDM2 co-immunoprecipitated with p53 in the presence of the inhibitors indicates disruption of the interaction.
Cell Viability Assay
Objective: To determine the effect of this compound and Nutlin-3a on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line with wild-type p53
-
96-well plates
-
This compound and Nutlin-3a
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Nutlin-3a, or vehicle control for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well, incubate, and then add solubilization solution. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the GI50 (concentration that causes 50% growth inhibition).
Conclusion
Both this compound and Nutlin-3a are valuable research tools for activating the p53 pathway. The primary distinction lies in their specificity, with Nutlin-3a being a selective MDM2 inhibitor and this compound acting as a dual inhibitor of both MDM2 and MDMX. The choice between these compounds will depend on the specific research question and the molecular profile of the cancer model being studied. For instance, in cancers with high MDMX expression, the dual inhibitory action of this compound or its analogs may provide a more potent anti-tumor effect. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other p53-activating compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
- 6. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Dual vs. Single MDM2 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of p53-MDM2 targeted therapies, a critical decision lies in the choice between single and dual inhibitors. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed methodologies for key evaluative assays.
The p53 tumor suppressor protein is a linchpin in preventing cancer, and its inactivation is a hallmark of many malignancies. In cancers with wild-type p53, its function is often abrogated by the overexpression of its negative regulators, MDM2 and its homolog MDMX (also known as MDM4).[1][2] This has led to the development of inhibitors that disrupt the p53-MDM2 interaction, restoring p53's tumor-suppressive activities. While early efforts focused on inhibitors targeting only MDM2, the emergence of dual MDM2/MDMX inhibitors represents a significant evolution in this therapeutic strategy.[1]
The Rationale for Dual Inhibition
Single MDM2 inhibitors, such as the nutlin family, have shown promise in reactivating p53.[3] However, their efficacy can be limited in tumors that overexpress MDMX.[2][3] MDMX, while structurally similar to MDM2, possesses distinct biological functions. It can inhibit p53's transcriptional activity and enhance MDM2's ability to degrade p53.[4][5][6] Consequently, high levels of MDMX can confer resistance to single MDM2 inhibitors.[3]
Dual MDM2/MDMX inhibitors were developed to overcome this limitation by concurrently targeting both negative regulators, aiming for a more complete and robust reactivation of p53.[1] This approach is particularly relevant in cancers where both MDM2 and MDMX are overexpressed.
Comparative Data: Single vs. Dual MDM2 Inhibitors
Direct head-to-head comparative studies with extensive quantitative data in the public domain are still emerging. However, by compiling data from various studies on representative compounds, we can construct a comparative overview. Here, we compare a well-characterized single MDM2 inhibitor, Nutlin-3a, with a first-in-class dual MDM2/MDMX inhibitor, ALRN-6924 (Sulanemadlin).
| Feature | Single MDM2 Inhibitor (e.g., Nutlin-3a) | Dual MDM2/MDMX Inhibitor (e.g., ALRN-6924) |
| Target(s) | MDM2 | MDM2 and MDMX |
| Binding Affinity (MDM2) | High (Ki ≈ 36 nM for Nutlin-3)[3] | High[7] |
| Binding Affinity (MDMX) | Low (≈1000-fold lower than for MDM2 for Nutlin-3)[3] | High[7] |
| Cellular Potency (IC50) | Varies by cell line; potent in MDM2-amplified, MDMX-low lines. | Active in wild-type TP53 cancer cell lines. |
| In Vivo Efficacy | Tumor growth inhibition in sensitive models. | Enhanced antitumor activity, especially in combination with chemotherapy, in TP53 wild-type models.[8][9] |
| Limitations | Resistance in tumors with high MDMX expression.[3] | Potential for on-target toxicities related to p53 activation in normal tissues. |
| Clinical Status | Various derivatives have entered clinical trials. | ALRN-6924 is in clinical development.[10] |
Signaling Pathways and Experimental Workflows
The reactivation of p53 by these inhibitors triggers a downstream signaling cascade that can lead to cell cycle arrest or apoptosis. The following diagrams illustrate the targeted pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: The p53-MDM2/MDMX signaling pathway and points of intervention for single and dual inhibitors.
Caption: A typical experimental workflow for comparing the efficacy of MDM2 inhibitors.
Key Experimental Protocols
1. Cell Viability Assay (Resazurin-based)
This assay assesses the metabolic activity of viable cells to determine the cytotoxic or cytostatic effects of the inhibitors.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the single and dual inhibitors in complete medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of inhibitors. Include vehicle-only controls.
-
Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Add resazurin solution to each well (typically 10-20% of the well volume) and incubate for 1-4 hours at 37°C.[11][12]
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.
-
2. Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction
This technique is used to assess the ability of the inhibitors to disrupt the interaction between p53 and MDM2/MDMX.
-
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[13]
-
Antibody against p53 for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Antibodies against MDM2, MDMX, and p53 for Western blotting
-
-
Protocol:
-
Lyse the treated and untreated cells in Co-IP lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the anti-p53 antibody or IgG control overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.[13]
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting, probing for MDM2 and MDMX to assess co-immunoprecipitation with p53. An aliquot of the initial lysate (input) should also be run to confirm protein expression.
-
3. Quantitative Western Blot for p53 Pathway Activation
This method is used to quantify the expression levels of p53 and its downstream targets, such as p21 and PUMA, following inhibitor treatment.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
-
-
Protocol:
-
Prepare cell lysates and determine protein concentrations.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.[14]
-
Conclusion
The development of dual MDM2/MDMX inhibitors represents a rational and promising advancement in the field of p53-targeted cancer therapy. By targeting both key negative regulators of p53, these agents have the potential to overcome the resistance mechanisms that can limit the efficacy of single MDM2 inhibitors. For researchers in this field, a thorough understanding of the comparative advantages and the use of robust experimental methodologies are crucial for the effective evaluation and development of these next-generation therapeutics. The provided protocols offer a foundation for conducting these critical assessments.
References
- 1. An Update on MDMX and Dual MDM2/X Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDM2, MDMX and p53 in oncogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 and MDMX inhibitor restores p53 functioning in cancers with wild-type p53 | Cancer Biology [blogs.shu.edu]
- 5. The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insight into the role of MDMX in MDM2-mediated p53 degradation and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. investors.aileronrx.com [investors.aileronrx.com]
- 10. ascopubs.org [ascopubs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. labbox.es [labbox.es]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of RO2443 as a Dual MDMX/MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO2443 with other notable MDMX and dual MDM2/MDMX inhibitors. The performance of these compounds is evaluated based on supporting experimental data, with detailed methodologies provided for key validation assays.
This compound: A Potent Dual Inhibitor of MDM2 and MDMX
This compound is a potent small molecule that functions as a dual inhibitor of both MDM2 and MDMX, the two primary negative regulators of the p53 tumor suppressor protein. It effectively disrupts the p53-MDM2 and p53-MDMX interactions, leading to the activation of the p53 pathway. A unique characteristic of this compound is its mechanism of action, which involves inducing the dimerization of MDM2 and MDMX.[1][2][3] However, its utility in cellular assays is limited by poor water solubility.[2]
Performance Comparison of MDMX/MDM2 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other selected MDMX or dual MDM2/MDMX inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the binding of p53 to MDM2 or MDMX by 50%.
| Inhibitor | Target(s) | IC50 (MDM2) | IC50 (MDMX) | Reference(s) |
| This compound | MDM2/MDMX | 33 nM | 41 nM | [2][4] |
| RO-5963 | MDM2/MDMX | ~17 nM | ~24 nM | [4][5][6][7] |
| Nutlin-3a | MDM2 (weak MDMX) | ~19 nM | ~9 µM | [4][8] |
| SJ-172550 | MDMX (selective) | 26.0 µM | 2.3 - 5 µM | [9][10][11] |
| Nintedanib | MDM2/MDMX | Kd = 1.79 ± 0.34 µM | Kd = 0.72 ± 0.40 µM | [1] |
| ALRN-6924 | MDM2/MDMX | Nanomolar affinity | Nanomolar affinity | [1][12] |
Note on Nintedanib: The provided values are dissociation constants (Kd), which are a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Experimental Protocols for Inhibitor Validation
The validation of MDMX/MDM2 inhibitors typically involves a series of biochemical and cell-based assays to determine their binding affinity, specificity, and cellular activity. Below are detailed methodologies for two key experiments.
Fluorescence Polarization (FP) Assay for p53-MDM2/MDMX Interaction
This assay is a high-throughput method used to quantitatively measure the binding of a small fluorescently labeled peptide (derived from p53) to the larger MDM2 or MDMX protein. Inhibition of this interaction by a compound results in a decrease in the polarization of the emitted light.[13][14][15][16]
Materials:
-
Purified recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain) proteins.
-
A fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well, non-stick black plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the fluorescently labeled p53 peptide and MDM2 or MDMX protein in assay buffer.
-
Assay Setup: To each well of the 384-well plate, add the test compound solution.
-
Incubation: Add the MDM2/peptide or MDMX/peptide solution to the wells containing the test compounds. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2/MDMX Interaction in Cells
Co-IP is used to determine if two proteins interact in a cellular context. In this case, it is used to demonstrate that an inhibitor can disrupt the interaction between p53 and MDM2 or MDMX within cancer cells.[17][18][19][20]
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., MCF7).
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p53, anti-MDM2, and a negative control IgG.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compound (e.g., this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-p53 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with anti-MDM2 and anti-p53 antibodies to detect the co-immunoprecipitated proteins.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying biological pathways and experimental designs, the following diagrams are provided.
Caption: p53 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Workflow for the Co-Immunoprecipitation (Co-IP) assay.
Caption: this compound induces MDMX dimerization, preventing p53 binding.
References
- 1. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO 2443 |CAS:1416663-79-0 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. On the Mechanism of Action of SJ-172550 in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Facebook [cancer.gov]
- 13. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. MDM2 interaction with nuclear corepressor KAP1 contributes to p53 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
RO2443: A Comparative Analysis of a Dual MDM2/MDMX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RO2443, a small molecule inhibitor of the p53-MDM2/MDMX interaction, with other prominent inhibitors targeting the same pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and potential applications.
Introduction to p53 Regulation and the Role of MDM2/MDMX
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by two main negative regulators, MDM2 and its homolog MDMX (or MDM4). In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2 and/or MDMX. These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its ubiquitination and subsequent proteasomal degradation. Therefore, the disruption of the p53-MDM2/MDMX interaction with small molecule inhibitors is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
This compound is a novel small molecule that has been identified as a dual inhibitor of both the MDM2-p53 and MDMX-p53 interactions.[1][2][3] Unlike many other inhibitors that are highly selective for MDM2, this compound offers the potential to overcome resistance mechanisms associated with MDMX overexpression.
Mechanism of Action of this compound
This compound employs a unique mechanism of action by inducing the dimerization of both MDM2 and MDMX.[1] Structural studies have revealed that two molecules of this compound bind to two molecules of MDM2 or MDMX, creating a "molecular glue" that forces the formation of a protein dimer. This induced dimerization sterically hinders the binding of p53 to both MDM2 and MDMX, leading to the stabilization and activation of p53. The activated p53 can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of p53 regulation by MDM2/MDMX and the mechanism of action of this compound.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and other well-characterized small molecule inhibitors of the p53-MDM2/MDMX pathway.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (MDM2) | IC50 (MDMX) | Ki (MDM2) | Reference(s) |
| This compound | MDM2/MDMX | 33 nM | 41 nM | N/A | [1][2] |
| Nutlin-3a | MDM2 | 90 nM | >60 µM | 190 nM | |
| MI-219 | MDM2 | N/A | N/A | 5 nM | |
| RG7112 | MDM2 | 18 nM | N/A | N/A | |
| AMG-232 | MDM2 | 0.6 nM (biochemical) | N/A | <1 nM | |
| ALRN-6924 | MDM2/MDMX | N/A | N/A | N/A |
N/A: Not Available
Table 2: Cellular and In Vivo Efficacy
| Inhibitor | Cell Line(s) | Cellular IC50 | Xenograft Model(s) | In Vivo Efficacy | Reference(s) |
| This compound | N/A | Not determined due to poor solubility | N/A | N/A | [1][2] |
| Nutlin-3a | Various | 0.1 - 1 µM | SJSA-1 (osteosarcoma) | Tumor growth inhibition | |
| MI-219 | Various | 0.2 - 1 µM | SJSA-1 (osteosarcoma) | Tumor regression | |
| RG7112 | AML cell lines | 0.1 - 1 µM | AML patient-derived xenografts | Anti-leukemic activity | |
| AMG-232 | SJSA-1, HCT-116 | 9.1 nM (SJSA-1) | SJSA-1 (osteosarcoma) | Complete tumor regression | |
| ALRN-6924 | Various | 0.1 - 1 µM | AML xenografts | Anti-leukemic activity |
N/A: Not Available
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key assays used to evaluate the efficacy of p53-MDM2/MDMX inhibitors.
Fluorescence Polarization (FP) Assay
Principle: This is a biochemical assay used to measure the binding affinity of a small molecule inhibitor to its target protein. A fluorescently labeled peptide derived from the p53 N-terminus is incubated with the target protein (MDM2 or MDMX). In the absence of an inhibitor, the large protein-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When an inhibitor is introduced, it displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Reagents: Purified recombinant MDM2 or MDMX protein, fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA), assay buffer, and the test inhibitor (e.g., this compound).
-
Procedure:
-
A constant concentration of the fluorescent peptide and the target protein are incubated in a microplate.
-
Serial dilutions of the inhibitor are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated by fitting the data to a dose-response curve.
Figure 2: General workflow for a Fluorescence Polarization (FP) assay to determine inhibitor potency.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Principle: These are cell-based assays used to determine the effect of an inhibitor on the proliferation and viability of cancer cells. The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Culture: Cancer cell lines with known p53 status (wild-type or mutant) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT: MTT reagent is added to the cells, followed by an incubation period. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is measured.
-
CellTiter-Glo®: The CellTiter-Glo® reagent is added to the cells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined.
In Vivo Xenograft Studies
Principle: These studies are used to evaluate the anti-tumor efficacy of an inhibitor in a living organism. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the inhibitor.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a certain size, the mice are randomized into treatment and control groups. The inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of p53 activation).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Discussion and Future Perspectives
This compound presents a compelling profile as a dual inhibitor of MDM2 and MDMX, with potent in vitro activity against both targets. Its unique mechanism of inducing protein dimerization sets it apart from many other p53-MDM2/MDMX inhibitors. However, the poor water solubility of this compound has been a significant hurdle, preventing a thorough evaluation of its cellular and in vivo efficacy.[1][2]
The development of analogs of this compound with improved physicochemical properties is a critical next step to unlock the therapeutic potential of this class of dual inhibitors. Future research should focus on synthesizing and evaluating such analogs in a comprehensive panel of in vitro and in vivo models, particularly in cancers known to overexpress MDMX, where dual inhibition is expected to be most beneficial.
In comparison to other small molecule inhibitors that have progressed to clinical trials, such as the MDM2-selective inhibitors RG7112 and AMG-232, and the dual MDM2/MDMX inhibitor ALRN-6924, this compound is at a much earlier stage of development. The clinical success of these other agents will provide valuable insights into the therapeutic window and potential toxicities associated with systemic p53 activation.
References
RO2443: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule RO2443, focusing on its cross-reactivity with other proteins. This compound is a potent dual inhibitor of the Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX) proteins, key negative regulators of the p53 tumor suppressor.[1][2] Understanding the selectivity of this compound is critical for assessing its therapeutic potential and predicting potential off-target effects.
Executive Summary
This compound distinguishes itself by effectively targeting both MDM2 and MDMX, a feature not common to all p53-pathway activators. This dual-inhibitor action is achieved through a unique mechanism of inducing homo- and heterodimerization of MDM2 and MDMX.[2] This guide presents the available quantitative data on its primary targets, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways and experimental workflows. It is important to note that a broad, publicly available cross-reactivity profile of this compound against a wider panel of proteins (e.g., kinases, phosphatases, etc.) is not available at this time. Therefore, this comparison is focused on its activity against its intended targets, MDM2 and MDMX.
Quantitative Comparison of this compound Activity
The primary measure of this compound's potency against its targets is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the binding of p53 to MDM2/MDMX by 50%.
| Target Protein | This compound IC50 (nM) | Reference |
| MDM2 | 33 | [Graves et al., 2012] |
| MDMX | 41 | [Graves et al., 2012] |
Table 1: In vitro inhibitory activity of this compound against the p53-MDM2 and p53-MDMX interactions.
Mechanism of Action: Induced Dimerization
Unlike conventional inhibitors that simply block a binding site, this compound employs a novel mechanism. Structural studies have revealed that this compound binds to the p53-binding pockets of MDM2 and MDMX and induces the formation of dimeric protein complexes.[2] This induced dimerization sequesters MDM2 and MDMX, preventing them from interacting with and inhibiting p53.
The p53 Signaling Pathway
This compound's therapeutic rationale is based on the activation of the p53 signaling pathway. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent proteasomal degradation. In many cancers, this regulation is disrupted. By inhibiting MDM2 and MDMX, this compound allows p53 to accumulate, leading to cell cycle arrest and apoptosis in cancer cells.
References
Independent Validation of RO2443 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO2443's performance with other small-molecule inhibitors targeting the p53-MDM2/MDMX pathway. Due to the limited availability of independent validation studies on this compound, largely owing to its poor water solubility which hampers cellular activity assessment, this guide also includes data on its closely related, more soluble analog, RO-5963, to provide a more comprehensive overview.[1]
Executive Summary
This compound is a potent dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions.[2] Its unique mechanism of action involves inducing the dimerization of MDM2 and MDMX, which in turn activates the p53 tumor suppressor pathway.[1] While in vitro biochemical assays demonstrate its high potency, its practical application in cell-based assays and in vivo studies is significantly restricted by its low solubility.[1] This guide presents the available data for this compound and compares it with other well-characterized MDM2/MDMX inhibitors, including its cell-permeable derivative RO-5963 and the widely studied Nutlin-3a.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected MDM2/MDMX Inhibitors
| Compound | Target(s) | IC50 (nM) vs MDM2 | IC50 (nM) vs MDMX | Reference |
| This compound | MDM2/MDMX | 33 | 41 | [2] |
| RO-5963 | MDM2/MDMX | ~17 | ~24 | [3][4] |
| Nutlin-3a | MDM2 | 90 | >9000 | [4] |
| RG7112 | MDM2 | 18 | - | [5] |
| AMG 232 | MDM2 | 0.6 | - |
Table 2: Cellular Activity of Selected MDM2/MDMX Inhibitors
| Compound | Cell Line (p53 status) | Cellular Activity (IC50, µM) | Notes | Reference |
| This compound | N/A | Not meaningfully assessed | Poor water solubility limits cellular assays. | [1] |
| RO-5963 | MCF-7 (wild-type) | ~2 | Active in cells, overcomes MDMX-mediated resistance. | [4] |
| Nutlin-3a | SJSA-1 (wild-type) | ~1 | Highly selective for wild-type p53 cells. | [4] |
| RG7112 | Various (wild-type) | 0.18 - 2.2 | Potent in various cancer cell lines with wild-type p53. | [5] |
| AMG 232 | SJSA-1 (wild-type) | 0.08 | Potent activity in cell lines with wild-type p53. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
This compound activates the p53 pathway by inducing MDM2/MDMX dimerization.
Workflow for evaluating MDM2/MDMX inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2/p53 Interaction
This biochemical assay is used to determine the in vitro potency (IC50) of inhibitors.
Principle: The assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 or MDMX protein. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDM2 (N-terminal domain)
-
Recombinant human MDMX (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well black, low-volume microplates
-
Test compounds (e.g., this compound) dissolved in DMSO
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In each well of the microplate, add the fluorescently labeled p53 peptide at a fixed concentration.
-
Add the recombinant MDM2 or MDMX protein to a final concentration that yields a significant polarization signal.
-
Add the diluted test compound to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2/MDMX (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]
Cell Viability (MTT) Assay
This cellular assay is used to assess the effect of inhibitors on cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10][11]
Conclusion
This compound is a potent dual inhibitor of MDM2 and MDMX in biochemical assays, with a unique mechanism of inducing protein dimerization. However, its utility is significantly hampered by poor water solubility, which has limited its independent validation and characterization in cellular and in vivo models. Its derivative, RO-5963, demonstrates the potential of this chemical scaffold by exhibiting improved solubility and potent cellular activity, particularly in cancer cells overexpressing MDMX where single-agent MDM2 inhibitors like Nutlin-3a are less effective.[3][4][12] Further development of soluble analogs of this compound could provide valuable therapeutic agents for cancers dependent on both MDM2 and MDMX for p53 suppression. Researchers interested in this class of compounds should consider the synthesis of more drug-like derivatives to fully explore their therapeutic potential.
References
- 1. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Off-Target Effects of RO2443, a Dual MDM2/MDMX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dual MDM2/MDMX inhibitor RO2443 and its alternatives, with a focus on the assessment of off-target effects. While comprehensive public data on the off-target profile of this compound is limited, this document outlines the established experimental methodologies and presents available data from analogous compounds to guide researchers in performing a thorough off-target assessment.
On-Target Mechanism of Action: The p53 Pathway
This compound is a small molecule designed to inhibit the protein-protein interaction between the tumor suppressor p53 and its primary negative regulators, MDM2 (murine double minute 2) and MDMX (or MDM4).[1][2] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] MDMX also binds to and inhibits p53's transcriptional activity.[4] In many cancers with wild-type p53, MDM2 and/or MDMX are overexpressed, effectively neutralizing p53's tumor-suppressing functions.[5]
This compound acts by binding to MDM2 and MDMX, preventing them from interacting with p53.[1] This liberates p53, leading to its accumulation, stabilization, and the activation of downstream pathways that result in cell cycle arrest and apoptosis, thereby suppressing tumor growth.[5]
Caption: The p53-MDM2/MDMX signaling pathway and the inhibitory action of this compound.
Comparative Landscape of MDM2/MDMX Inhibitors
To contextualize the assessment of this compound, it is compared with other well-characterized inhibitors of the p53-MDM2 pathway. These alternatives provide a benchmark for potency, selectivity, and known off-target profiles.
| Compound | Primary Target(s) | Key Characteristics & Known Off-Target Information |
| This compound | MDM2 & MDMX | A dual inhibitor that induces dimerization of MDM2 and MDMX.[1] Specific off-target profile data is not publicly available. |
| Nutlin-3a | MDM2 | First-generation, highly specific MDM2 inhibitor.[6] Its inactive enantiomer, Nutlin-3b, can inhibit the ABC transporter BCRP/ABCG2.[7] Can also disrupt the p73-MDM2 interaction.[6] |
| Idasanutlin (RG7388) | MDM2 | A second-generation Nutlin analog with superior potency and selectivity.[8][9] Adverse effects are generally considered on-target, resulting from p53 activation in normal tissues.[10][11] Long-term off-target toxicities are not fully characterized.[12] |
| Navtemadlin (AMG 232) | MDM2 | A potent and highly selective MDM2 inhibitor in clinical development.[13][14] Affinity-based proteomic profiling confirmed MDM2 as the primary target, suggesting high selectivity with limited off-targets.[15] |
Experimental Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. Below are detailed protocols for key experiments that should be performed to characterize the selectivity of this compound.
This unbiased method identifies direct protein binding partners of a small molecule in a cellular context. It is invaluable for discovering both on-target and off-target interactions. A recent study successfully used this approach to confirm the high selectivity of Navtemadlin.[15]
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photo-reactive group (e.g., diazirine) and a clickable handle (e.g., alkyne). Validate that the probe retains its on-target activity (MDM2/MDMX inhibition).
-
Cell Treatment: Incubate target cells (e.g., SJSA-1, MCF-7) with the this compound probe. Include a control group with excess unmodified this compound to competitively block specific binding sites.
-
UV Crosslinking: Expose the cells to UV light to covalently link the probe to its direct binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and use a click reaction to attach a reporter tag (e.g., biotin) to the probe's handle.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.
-
On-Bead Digestion & Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the direct binding targets of this compound.
Caption: Workflow for Affinity-Based Protein Profiling (ABPP).
CETSA is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.[15] The principle is based on ligand-induced thermal stabilization; a protein bound to a drug is typically more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Use a vehicle (e.g., DMSO) as a negative control.
-
Heat Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., MDM2, MDMX) and suspected off-targets remaining in the soluble fraction using Western Blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement and stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
While this compound is not designed as a kinase inhibitor, the structural similarity within the human kinome makes it a common source of off-target effects for many small molecules.[16] A broad kinase panel screen is a crucial step to de-risk a compound.
Experimental Protocol:
-
Compound Submission: Submit this compound for screening against a large panel of kinases (e.g., KINOMEscan™, which covers over 450 kinases).
-
Competition Binding Assay: The assay measures the ability of this compound to compete with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured.
-
Data Acquisition: The results are typically reported as "% Control", where a lower number indicates stronger binding of the test compound to the kinase.
-
Data Analysis: Hits are identified as kinases where binding is inhibited by this compound above a certain threshold (e.g., >65% inhibition at 1 µM). The dissociation constant (Kd) can be determined for significant hits to quantify the binding affinity.
Caption: Workflow for a competitive binding-based kinase scan.
Conclusion and Recommendations
This compound is a promising dual inhibitor of the MDM2/MDMX-p53 axis. However, a comprehensive understanding of its selectivity and potential off-target effects is critical for its continued development and for the accurate interpretation of experimental data. While specific off-target data for this compound is not widely available, the landscape of similar MDM2 inhibitors like Nutlin-3a, Idasanutlin, and Navtemadlin provides a clear roadmap for investigation.
It is strongly recommended that researchers working with this compound perform a suite of unbiased and targeted experiments to build a complete selectivity profile. This should include:
-
Affinity-based proteomics to identify all direct binding partners.
-
CETSA to confirm target engagement in a cellular context.
-
Broad kinase screening to rule out unintended interactions with the human kinome.
-
Functional assays in p53-wild-type versus p53-null cell lines to differentiate on-target from off-target cytotoxicity.[17]
By systematically applying these methodologies, the scientific community can generate the crucial data needed to fully evaluate the therapeutic potential and safety profile of this compound.
References
- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomedres.us [biomedres.us]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating RO2443 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular target engagement for RO2443, a dual inhibitor of MDM2 and MDMX, and Nutlin-3, a well-characterized selective MDM2 inhibitor. By examining their mechanisms of action and presenting supporting experimental data, this document aims to equip researchers with the necessary information to effectively validate the engagement of this compound with its intended targets in a cellular context.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX. Unlike first-generation MDM2 inhibitors, this compound is a dual inhibitor, targeting both MDM2 and MDMX. Its unique mechanism involves inducing the dimerization of MDM2 and MDMX, which prevents them from binding to and promoting the degradation of p53. The stabilization of p53 leads to the activation of downstream pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. For the purposes of this guide, we will also refer to data from RO-5963, a close analog of this compound with slightly increased potency and substantially improved solubility, which functions through the same dimerization mechanism.
Comparison of this compound and Nutlin-3
Nutlin-3 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. It competitively binds to the p53-binding pocket of MDM2, preventing the degradation of p53. However, Nutlin-3 is not effective against the p53-MDMX interaction. This makes it an excellent tool for comparison to understand the unique advantages of a dual MDM2/MDMX inhibitor like this compound, particularly in cancer cells that overexpress MDMX.
dot
Caption: p53 signaling pathway and points of intervention by this compound and Nutlin-3.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound, its analog RO-5963, and Nutlin-3, demonstrating their target engagement and cellular effects.
Table 1: In Vitro Binding Affinity
| Compound | Target | IC50 (nM) | Reference |
| This compound | MDM2 | 33 | [1] |
| MDMX | 41 | [1] | |
| RO-5963 | MDM2 | ~17 | [1] |
| MDMX | ~24 | [1] | |
| Nutlin-3a | MDM2 | ~19 | [1] |
| MDMX | ~9000 | [1] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| RO-5963 | MCF7 | Apoptosis Assay | Apoptosis Induction | More potent than Nutlin-3 | [2] |
| Nutlin-3 | LNCaP | Proliferation Assay | IC50 | ~3 µM | [3] |
| LNCaP(hi) | Proliferation Assay | IC50 | ~6 µM | [3] | |
| A549 | Cell Viability | IC50 (24h) | 17.68 ± 4.52 µM | [4] | |
| A549-NTC | Cell Viability | IC50 (24h) | 19.42 ± 1.96 µM | [4] |
Key Experimental Protocols for Target Engagement Validation
Validating the cellular target engagement of this compound can be achieved through a combination of techniques that directly measure binding to MDM2/MDMX and assess the downstream consequences of this interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of p53-MDM2/MDMX Interaction
This method is used to show that this compound disrupts the binding of p53 to MDM2 and MDMX within the cell.
dot
Caption: Experimental workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells with wild-type p53 (e.g., MCF7, A549) to achieve 70-80% confluency. Treat cells with desired concentrations of this compound, Nutlin-3 (as a control), and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against p53 overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MDM2, MDMX, and p53 to assess the amount of co-precipitated proteins. A decrease in the amount of MDM2 and/or MDMX co-precipitated with p53 in the presence of the inhibitor indicates successful target engagement.
AlphaLISA to Quantify p53 Upregulation
This is a high-throughput, no-wash immunoassay to measure the increase in total p53 protein levels, a direct downstream consequence of MDM2/MDMX inhibition.
dot
Caption: Experimental workflow for AlphaLISA p53 assay.
Detailed Protocol (Two-Plate Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a concentration range of this compound and Nutlin-3 for a predetermined time.
-
Cell Lysis: Lyse the cells directly in the wells using the provided AlphaLISA SureFire Ultra Lysis Buffer.
-
Lysate Transfer: Transfer a small volume of the lysate to a 384-well ProxiPlate.
-
Reagent Addition:
-
Add the Acceptor Mix (containing Acceptor beads and one of the detection antibodies) to the lysate.
-
Incubate at room temperature.
-
Add the Donor Mix (containing Streptavidin-Donor beads and the other biotinylated antibody).
-
-
Incubation and Reading: Incubate in the dark at room temperature and then read the plate on an Alpha-enabled plate reader. The intensity of the light signal is directly proportional to the amount of p53 protein in the sample.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment by assessing changes in the protein's thermal stability.[5]
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures. The binding of a ligand like this compound is expected to stabilize MDM2 and MDMX, making them more resistant to heat-induced denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble MDM2 and MDMX in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement. For instance, Nutlin-3 has been shown to increase the melting temperature (Tm) of MDM2, confirming its binding in cells.[6]
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for its development as a therapeutic agent. The experimental approaches outlined in this guide provide a robust framework for confirming the binding of this compound to its targets, MDM2 and MDMX, and for quantifying the downstream cellular consequences of this engagement. By comparing its activity with a well-characterized inhibitor like Nutlin-3, researchers can clearly delineate the unique advantages of a dual MDM2/MDMX inhibitor. The combination of Co-Immunoprecipitation, AlphaLISA, and CETSA will provide comprehensive and compelling evidence of this compound's mechanism of action in cells.
References
- 1. tgrbiosciences.com [tgrbiosciences.com]
- 2. revvity.com [revvity.com]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of RO2443: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for RO2443, a potent dual MDM2/MDMX antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the disposal of halogenated, nitrogen-containing heterocyclic organic compounds.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.[1]
| Property | Value |
| Chemical Formula | C20H14ClF2N3O2 |
| Molecular Weight | 401.80 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical.[1] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound. These protocols are designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing boats), and absorbent materials from spill cleanups, should be collected in a designated hazardous waste container.
-
Halogenated Organic Waste: Given its chemical structure containing chlorine and fluorine, this compound waste should be classified as halogenated organic waste .
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and should list the contents, including "this compound". The date of initial waste accumulation should also be recorded.
-
Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
3. Disposal of Empty Containers: Empty containers that previously held this compound must be handled with care.
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., DMSO followed by a more volatile solvent like ethanol or acetone).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste.
-
Defacing Labels: After triple-rinsing, the original label on the container should be defaced or removed before the container is discarded in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy).
4. Spill Management: In the event of a spill of solid this compound:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For a small spill, carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid generating dust.
-
Decontamination: The spill area should be decontaminated with a suitable solvent and the cleaning materials collected as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
5. Final Disposal: The final disposal of the collected hazardous waste must be handled by the institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision tree for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling RO2443
Essential Safety and Handling Guide for RO2443
For Research Use Only. Not for human or veterinary use. [1]
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent dual inhibitor of the MDM2-p53 and MDMX-p53 protein-protein interactions.[1] Given the absence of a formal Safety Data Sheet (SDS), these guidelines are based on the compound's known properties and general laboratory safety best practices for handling potent, biologically active research chemicals.
Summary of Compound Data
Below is a summary of the available quantitative and qualitative data for this compound.
| Property | Value | Source |
| Chemical Name | (5Z)-5-[(6-Chloro-7-methyl-1H-indol-3-yl)methylidene]-3-[(3,4-difluorophenyl)methyl]imidazolidine-2,4-dione | MedKoo Biosciences |
| CAS Number | 1416663-79-0 | MedKoo Biosciences[1] |
| Molecular Formula | C₂₀H₁₄ClF₂N₃O₂ | MedKoo Biosciences[1] |
| Molecular Weight | 401.80 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Purity | >98% | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Biological Activity | Potent dual MDM2/MDMX antagonist. Inhibits MDM2 (IC₅₀=33 nM) and MDMX (IC₅₀=41 nM) binding to p53. | Probechem Biochemicals |
| Storage | Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long-term (months to years): -20°C. | MedKoo Biosciences[1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps is critical to ensure personnel safety and maintain the integrity of the compound.
Receiving and Inspection
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name (this compound) and CAS number.
-
Log the compound into your chemical inventory system.
Storage
-
Store the compound in a tightly sealed container in a designated, secure location.
-
For short-term storage, maintain in a dry, dark environment at 0 - 4°C.[1]
-
For long-term storage, store at -20°C.[1]
-
Keep away from incompatible materials. Although specific incompatibilities are not documented, avoid strong oxidizing agents as a general precaution.
Preparation for Use (Weighing and Solubilization)
-
Engineering Controls: All handling of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear two pairs of nitrile gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: Wear a lab coat.
-
-
Procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of the solid powder.
-
Prepare stock solutions by dissolving the compound in DMSO.[1]
-
Ensure the container is securely sealed after use and return to the appropriate storage conditions.
-
Experimental Use
-
PPE: Continue to wear the appropriate PPE (lab coat, gloves, and safety goggles) when handling solutions of this compound.
-
Work Area: Conduct all experiments in a well-ventilated area.
-
Contamination: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Labware:
-
Dispose of disposable labware (e.g., pipette tips, tubes) contaminated with this compound as solid hazardous waste.
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol) and collecting the rinsate as hazardous liquid waste.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from receipt to disposal, emphasizing the required safety measures at each step.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
